Kresoxim-methyl-d7: Structural Dynamics and Analytical Applications in Agrochemical Residue Quantification
Executive Summary Kresoxim-methyl is a broad-spectrum, mesostemic strobilurin fungicide widely utilized in agriculture to control 1[1]. As global regulatory frameworks tighten around pesticide residue limits, the need fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Kresoxim-methyl is a broad-spectrum, mesostemic strobilurin fungicide widely utilized in agriculture to control 1[1]. As global regulatory frameworks tighten around pesticide residue limits, the need for ultra-trace quantification in complex matrices (e.g., soil, honey bee nectar, and crops) has necessitated advanced mass spectrometry techniques. Kresoxim-methyl-d7 serves as the premier stable isotope-labeled internal standard (SIL-IS) for these analytical workflows, providing unparalleled precision by correcting for matrix effects and extraction losses.
Chemical Structure and Isotopic Labeling Causality
The parent compound, Kresoxim-methyl, operates via a highly specific toxophore. The deuterium-labeled analog, Kresoxim-methyl-d7, incorporates seven deuterium atoms specifically on the phenoxy moiety—yielding the IUPAC name2[2].
Causality of Labeling:
Why place the deuterium atoms on the phenoxy ring and its pendant methyl group rather than the methoxyimino or methyl ester groups? The ester and imino groups are subject to in vivo hydrolysis and environmental degradation (forming the carboxylic acid metabolite). By labeling the stable phenoxy-o-tolyl ether linkage, the isotopic signature remains intact even if the molecule undergoes partial metabolic cleavage. Furthermore, a mass shift of +7 Da (m/z 314.1 to 321.1) completely eliminates isotopic cross-talk from the natural
and isotopic envelope of the unlabeled analyte, ensuring high-fidelity Multiple Reaction Monitoring (MRM) in 3[3].
Physicochemical Properties
The physical and chemical properties of Kresoxim-methyl-d7 mirror those of the unlabeled compound, ensuring identical chromatographic retention times and ionization efficiencies—the fundamental requirements of an ideal internal standard.
Table 1: Physicochemical Properties of Kresoxim-methyl-d7
High lipophilicity; necessitates organic extraction (e.g., acetonitrile).
Solubility
Slightly soluble in Methanol/Chloroform
Requires organic solvents for stock solution preparation[2].
Isotopic Purity
()
Ensures negligible contribution to the unlabeled analyte signal[2].
Mechanism of Action: The Cytochrome bc1 Target
To understand the toxicological and environmental relevance of tracking this compound, one must understand its biological target. Kresoxim-methyl is a Quinone outside Inhibitor (QoI). It binds specifically to the Qo site of the1 in the mitochondrial electron transport chain[1].
Mechanistic Causality:
By binding to the Qo site, Kresoxim-methyl blocks the transfer of electrons from ubiquinol (QH2) to cytochrome c1. This halts the proton-motive force required for ATP synthesis. The resulting energy deficit arrests spore germination and mycelial growth[1]. Additionally, the blockade at Complex III often leads to the spurious transfer of electrons to molecular oxygen, generating lethal Reactive Oxygen Species (ROS).
Fig 1: Kresoxim-methyl mechanism of action targeting the cytochrome bc1 complex.
When analyzing trace residues in complex biological matrices (like 4 or agricultural runoff), co-eluting matrix components can suppress or enhance the ionization of the target analyte in the MS source[4]. Kresoxim-methyl-d7 is employed in a self-validating protocol to mathematically nullify these effects.
Standard Preparation: Prepare a 1 mg/mL stock solution of Kresoxim-methyl-d7 in hypergrade methanol. Dilute to a working internal standard (IS) concentration of 100 ng/mL.
Sample Spiking (The Self-Validation Step): Aliquot 10 g of the homogenized matrix (e.g., crop tissue). Immediately spike with 50 µL of the working IS solution.
Causality: Adding the IS before extraction ensures that any physical loss of the analyte during sample prep is proportionally mirrored by the IS, validating the recovery rate.
Extraction: Add 10 mL of Acetonitrile and QuEChERS extraction salts (4 g
, 1 g NaCl). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
Clean-up: Transfer the supernatant to a tube containing dSPE sorbents (e.g., PSA and C18) to remove organic acids and lipids. Centrifuge again.
LC-MS/MS Analysis:
Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Methanol. The lipophilic nature of the compound (LogP ~3.5) ensures strong retention, eluting in the high-organic phase.
Detection: Operate in ESI+ mode.
Analyte MRM: m/z 314.1
116.1 (Quantifier)
IS MRM: m/z 321.1
123.1 (Quantifier)
Data Processing: Calculate the concentration using the response factor (Peak Area of Analyte / Peak Area of IS). Because the IS and analyte co-elute, any ion suppression affects both equally, keeping the ratio constant and ensuring absolute quantitative trust.
The strategic deuteration of Kresoxim-methyl at the phenoxy moiety provides a highly stable, non-exchangeable isotopic signature. When integrated into modern LC-MS/MS workflows, Kresoxim-methyl-d7 transforms a highly variable matrix extraction process into a robust, self-validating quantitative system, essential for rigorous environmental monitoring and pharmacokinetic profiling.
References
Diva Portal. "Determination of pesticides in nectar collected by honey bees." Diva-portal.[Link]
Synthesis and Isotopic Labeling of Kresoxim-methyl-d7: A Comprehensive Technical Guide
Executive Summary Kresoxim-methyl is a broad-spectrum strobilurin fungicide that acts by inhibiting the mitochondrial cytochrome bc1 complex (Complex III) in fungal pathogens. In the fields of environmental toxicology, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Kresoxim-methyl is a broad-spectrum strobilurin fungicide that acts by inhibiting the mitochondrial cytochrome bc1 complex (Complex III) in fungal pathogens. In the fields of environmental toxicology, agricultural residue monitoring, and pharmacokinetics, the quantification of kresoxim-methyl at trace levels requires highly accurate analytical methods.
Stable isotope-labeled internal standards (SIL-IS) are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects, ion suppression, and extraction losses. Kresoxim-methyl-d7 , which incorporates seven deuterium atoms on the o-cresol moiety, provides an ideal +7 Da mass shift. This significant mass differential ensures absolute resolution from the naturally abundant isotopes of the unlabeled analyte, eliminating isotopic crosstalk. This whitepaper details the retrosynthetic strategy, mechanistic rationale, and a self-validating experimental protocol for the synthesis of Kresoxim-methyl-d7.
Retrosynthetic Strategy: The Case for Late-Stage Labeling
In isotopic synthesis, the placement of the isotopic label dictates both the cost-efficiency and the overall yield of the synthetic route. The o-cresol moiety of kresoxim-methyl is the optimal site for deuterium incorporation because fully deuterated o-cresol () is commercially available and structurally stable against hydrogen-deuterium exchange under standard conditions.
To maximize the yield of the expensive labeled precursor, a late-stage etherification strategy is employed. By constructing the complex methoxyacrylate backbone first and introducing the o-cresol-d7 in the final nucleophilic substitution step, we minimize the volumetric loss of the isotope. Standard industrial routes for the unlabeled backbone, such as those detailed in patent , can be adapted to synthesize the key brominated intermediate prior to labeling.
Figure 1: Convergent synthetic workflow for Kresoxim-methyl-d7 via late-stage labeling.
Mechanistic Rationale & Intermediate Synthesis
The synthesis of the unlabeled key intermediate—methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate —relies on three critical transformations. Understanding the causality behind these steps is essential for maintaining high yields and geometric purity.
Oximation and Thermodynamic Control
The biological activity of strobilurins is strictly dependent on the (E)-geometry of the methoxyimino group. When methyl 2-(o-tolyl)-2-oxoacetate is reacted with methoxyamine hydrochloride, a mixture of (E) and (Z) isomers is initially formed. However, by conducting the reaction under acidic reflux, the system is placed under thermodynamic control. The (E)-isomer is highly favored due to the severe steric clash between the methoxy group and the bulky ortho-substituted phenyl ring in the (Z)-conformation.
Wohl-Ziegler Bromination
The o-tolyl methyl group is functionalized via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).
Causality of Reagents: AIBN serves as a thermal radical initiator. Upon heating, it extrudes nitrogen gas to form isobutyronitrile radicals, which abstract a bromine atom from NBS to propagate the chain. The benzylic position is exclusively targeted due to the resonance stabilization of the resulting benzylic radical.
Self-Validating Condition: Strict anhydrous conditions and the use of a non-participating solvent (e.g., CCl₄ or 1,2-dichloroethane) are mandatory to prevent the premature hydrolysis of the highly reactive benzylic bromide into a benzylic alcohol.
Isotopic Labeling: The Etherification Step
The final step is an S_N2 nucleophilic substitution where the phenoxide of o-cresol-d7 attacks the benzylic bromide. According to , the resulting Kresoxim-methyl-d7 must maintain ≥99% isotopic purity.
Optimization of the S_N2 Reaction
The choice of base and solvent is the primary determinant of success in this step. Strong bases (like NaH or NaOH) induce unwanted side reactions, including the hydrolysis of the methyl ester or elimination of the benzylic bromide. Potassium carbonate (K₂CO₃) is the ideal mild base; its pKₐ is sufficient to quantitatively deprotonate o-cresol (pKₐ ~10.2) without attacking the ester. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.
Table 1: Optimization of Late-Stage Etherification (S_N2)
Kresoxim-methyl-d7 is utilized as a tracer to map the disruption of fungal mitochondrial respiration. The structural integrity and isotopic purity of the synthesized compound must be validated via LC-MS/MS.
Figure 2: Mechanism of action of Kresoxim-methyl targeting the cytochrome bc1 complex.
Table 2: Physicochemical & Mass Spectrometry Parameters
Parameter
Kresoxim-methyl (Unlabeled)
Kresoxim-methyl-d7
Molecular Formula
C₁₈H₁₉NO₄
C₁₈H₁₂D₇NO₄
Exact Mass
313.13 Da
320.17 Da
Precursor Ion [M+H]⁺
314.1 m/z
321.2 m/z
Primary MRM Transition
314.1 → 116.1
321.2 → 123.1
LogP (Octanol/Water)
3.40
3.40
Isotopic Purity
Natural Abundance
≥99% (d1-d7)
Experimental Protocol: Synthesis of Kresoxim-methyl-d7
This protocol is designed as a self-validating system. By using the expensive o-cresol-d7 as the limiting reagent, we drive its complete consumption, simplifying downstream purification.
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-cresol-d7 (1.0 mmol) in anhydrous DMF (5.0 mL) under a continuous nitrogen atmosphere.
Add finely powdered, anhydrous K₂CO₃ (1.5 mmol). Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Note: The solution will adopt a slight yellow tint, indicating the formation of the highly nucleophilic phenoxide.
Nucleophilic Substitution:
Dissolve the brominated intermediate (1.1 mmol) in anhydrous DMF (2.0 mL).
Add this solution dropwise to the phenoxide mixture over 10 minutes using a syringe pump to prevent localized heating and suppress dimerization.
Reaction Monitoring:
Stir the reaction mixture at room temperature. Monitor the progress via LC-MS or Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system. The reaction is typically complete within 3 hours, indicated by the total consumption of the o-cresol-d7.
Quench and Extraction (Self-Validation Step):
Quench the reaction by slowly adding cold distilled water (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Critical Step: Wash the combined organic layers sequentially with water (4 x 15 mL) followed by brine (15 mL). Causality: DMF readily partitions into the organic phase. Multiple water washes are mandatory to remove trace DMF, which would otherwise severely suppress ionization during LC-MS validation.
Drying and Purification:
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel (gradient elution from 100% Hexane to 80:20 Hexane/EtOAc).
Yield: Kresoxim-methyl-d7 is isolated as a white crystalline solid (~92% yield based on o-cresol-d7).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 58918072, o-Cresol-d7." PubChem. URL:[Link]
Google Patents. "Preparation method of kresoxim-methyl (CN112409206A)." Google Patents.
Foundational
Primary Metabolites of Kresoxim-Methyl in Environmental Samples: Degradation Pathways, Analytical Workflows, and Ecotoxicological Implications
Executive Summary Kresoxim-methyl is a broad-spectrum strobilurin fungicide that acts by inhibiting electron transport in the mitochondrial cytochrome bc1 complex of fungal cells[1]. While highly effective for agricultur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Kresoxim-methyl is a broad-spectrum strobilurin fungicide that acts by inhibiting electron transport in the mitochondrial cytochrome bc1 complex of fungal cells[1]. While highly effective for agricultural disease control, its environmental fate is a subject of rigorous regulatory scrutiny due to its high acute toxicity to aquatic organisms[1]. Understanding the environmental dissipation of Kresoxim-methyl requires a deep mechanistic view of its degradation pathways, specifically its rapid conversion into primary and secondary metabolites in soil and water matrices.
This whitepaper provides an in-depth technical analysis of the primary metabolites of Kresoxim-methyl (notably the free acid BF 490-1 and oxidative derivatives BF 490-2 and BF 490-9), detailing the chemical mechanisms of their formation, the ecotoxicological shifts that occur post-degradation, and the field-proven analytical methodologies required for their accurate quantification in environmental samples.
Mechanisms of Environmental Degradation
The environmental half-life (DT50) of parent Kresoxim-methyl is remarkably short, typically ranging from 1 to 3 days in aerobic soil and water systems[1],[2]. This rapid dissipation is driven by a pronounced biphasic degradation kinetic, primarily governed by the hydrolysis of its methyl ester group[2].
Primary Degradation: Ester Cleavage
The dominant degradation route for Kresoxim-methyl, regardless of whether the environment is aerobic or anaerobic, is the cleavage of the methyl ester to form the primary carboxylic acid metabolite, BF 490-1 (Kresoxim free acid)[1],[2]. This hydrolysis is facilitated both abiotically (particularly at alkaline pH) and biotically via microbial esterases[1].
Secondary Degradation: Oxidative Pathways
Once BF 490-1 is formed, the molecule undergoes further microbial degradation in aerobic soils. The primary oxidative mechanism involves the hydroxylation of the cresyl ring at either the ortho or para positions, yielding the secondary metabolites BF 490-2 and BF 490-9 , respectively[3]. In plant matrices, these hydroxylated metabolites frequently undergo subsequent conjugation with glucose, though in soil and water, they are eventually subjected to complete mineralization into CO₂ and H₂O[1],[3].
Degradation pathway of Kresoxim-methyl into its primary and secondary environmental metabolites.
Metabolite Profiling and Ecotoxicological Implications
The structural transformation from a methyl ester to a free carboxylic acid fundamentally alters the physicochemical properties and toxicity profile of the compound. While the parent compound exhibits low soil mobility, the primary acid metabolite (BF 490-1) is highly mobile due to its increased polarity and water solubility[1].
Crucially, this structural shift acts as a natural detoxification mechanism. While Kresoxim-methyl is highly toxic to fish and daphnids, the acid metabolite BF 490-1 is practically non-toxic to these aquatic species[1]. However, recent high-resolution mass spectrometry (HRMS) non-target screening studies suggest that certain downstream transformation products may exhibit developmental toxicity and mutagenicity, necessitating comprehensive monitoring[2].
Table 1: Structural and Toxicological Profile of Key Analytes
The extraction of environmental matrices for strobilurin fungicides and their metabolites presents a unique polarity challenge. The parent compound is relatively lipophilic (log Kow = 3.4)[4] and is efficiently extracted using organic solvents. However, its primary degradation product, BF 490-1, is a free carboxylic acid. In soil matrices, carboxylic acids readily form insoluble salts with divalent cations (e.g., Ca²⁺, Mg²⁺) or bind tightly to the humic fraction of soil organic matter.
To overcome this, environmental scientists utilize a biphasic extraction protocol, such as the[5]. The causality behind this method is rooted in manipulating pH to sequentially target the non-polar parent and the polar, bound metabolites.
Self-Validation & QC Check: Prior to extraction, introduce a matrix spike containing a known concentration (e.g., 0.100 ppm) of isotopically labeled Kresoxim-methyl and BF 490-1 to a blank soil sample. A valid extraction must yield a recovery rate between 70% and 120%[5].
Add methanol and extract twice on a mechanical shaker. Causality: Methanol efficiently solubilizes the unbound, relatively non-polar parent Kresoxim-methyl from the soil matrix[5].
Centrifuge the samples and decant the methanol extract into a 50 mL polypropylene tube. Retain the soil marc (the solid residue).
Resuspend the retained soil marc in 0.1 N Sodium Hydroxide (NaOH).
Extract on a mechanical shaker, centrifuge, and decant. Rinse the marc with NANOpure water, centrifuge, and combine the aqueous rinse with the basic extract. Causality: The highly alkaline environment disrupts ionic interactions between the carboxylic acid metabolites (BF 490-1, BF 490-5) and the soil's humic matter, releasing them into the aqueous phase as soluble sodium salts[5],[6].
Acidification and Liquid-Liquid Partitioning:
Acidify the combined basic extract/aqueous rinse. Causality: Dropping the pH protonates the carboxylate groups of the metabolites, rendering them uncharged and lipophilic[6].
Partition the acidified aqueous phase with a 9:1 mixture of Dichloromethane (DCM) and Ethyl Acetate. The uncharged acid metabolites will migrate into the organic layer[5].
Concentration and LC-MS/MS Analysis:
Combine the initial methanol extract (from Step 1) with the DCM/Ethyl Acetate partition extract (from Step 3).
Concentrate the combined extracts under dry nitrogen and evaporate to < 1 mL[6].
Perform quantitative determination using ion spray LC-MS/MS[5].
Biphasic extraction workflow for quantifying Kresoxim-methyl and its acid metabolites in soil.
Data synthesized from EPA Environmental Chemistry Laboratory validations[5],[6].
Analyte
Limit of Quantitation (LOQ)
Mean Recovery Rate
Extract Stability (Ambient Temp)
Kresoxim-methyl (Parent)
0.010 ppm
99.5%
Stable up to 21 days
BF 490-1 (Acid Metabolite)
0.010 ppm
83.6%
Stable up to 21 days
BF 490-5 (Secondary Metabolite)
0.010 ppm
71.4%
Stable up to 7 days
Note: The precision and accuracy for individual calibration curves of these analytes must remain within a 10% deviation threshold to validate the analytical run[5].
References
Australian Pesticides and Veterinary Medicines Authority (APVMA) . Public Release Summary - Evaluation of the new active KRESOXIM-METHYL in the product STROBY WG FUNGICIDE. Retrieved from: [Link]
Man, Y., et al. (2022) . Degradation of Kresoxim-Methyl in Different Soils: Kinetics, Identification of Transformation Products, and Pathways Using High-Resolution-Mass-Spectrometry-Based Suspect and Non-Target Screening Approaches. Journal of Agricultural and Food Chemistry. PubMed. Retrieved from:[Link]
Understanding the mass spectrum of Kresoxim-methyl-d7
An In-depth Technical Guide to the Mass Spectrum of Kresoxim-methyl-d7 Introduction In the landscape of modern analytical chemistry, particularly in environmental and food safety testing, the accurate quantification of p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Mass Spectrum of Kresoxim-methyl-d7
Introduction
In the landscape of modern analytical chemistry, particularly in environmental and food safety testing, the accurate quantification of pesticide residues is paramount. Kresoxim-methyl, a broad-spectrum fungicide from the strobilurin class, is widely used in agriculture to control various fungal diseases on crops and fruits.[1] Its prevalence necessitates robust analytical methods for monitoring its presence. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[2]
To achieve the highest degree of accuracy and precision in quantitative LC-MS/MS, the use of stable isotope-labeled internal standards is indispensable.[3] Kresoxim-methyl-d7, a deuterated analog of the parent compound, serves as an ideal internal standard. Because it is chemically almost identical to Kresoxim-methyl, it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization, effectively correcting for matrix effects and analytical variability.[4][5] The mass difference allows the spectrometer to distinguish it from the target analyte, enabling reliable quantification through the principle of isotope dilution mass spectrometry.[3]
This technical guide provides a comprehensive examination of the mass spectrometric behavior of Kresoxim-methyl-d7. As a senior application scientist, my objective is to move beyond a simple recitation of data and explain the causality behind the observed fragmentation patterns. This guide will detail the foundational principles of the analysis, elucidate the fragmentation pathway of both Kresoxim-methyl and its deuterated analog using high-resolution mass spectrometry data, and provide a field-proven experimental protocol for its analysis.
Part 1: Foundational Principles and Core Structures
A thorough understanding of the mass spectrum begins with the chemical structures of the analytes and the principles of the analytical instrumentation.
Chemical Structures
Kresoxim-methyl's structure is characterized by a methoxyiminoacetate group attached to a phenyl ring, which is in turn linked to a tolyloxy group via a methylene bridge.[6][7] In Kresoxim-methyl-d7, seven hydrogen atoms are replaced with deuterium. While the exact labeling position can vary by manufacturer, a common synthetic route involves labeling the tolyloxymethyl moiety. For the purpose of this guide, we will assume the seven deuterium atoms are located on the tolyl ring and its methyl group.
Compound
Chemical Structure
Molecular Formula
Exact Monoisotopic Mass (Da)
Kresoxim-methyl
C₁₈H₁₉NO₄
313.1314
Kresoxim-methyl-d7
C₁₈H₁₂D₇NO₄
320.1754
Data sourced from PubChem and LGC Standards.[7][8]
The Analytical Workflow: LC-QTOF-MS
The analysis is best performed on a hybrid Quadrupole Time-of-Flight (QTOF) mass spectrometer, which combines the selectivity of a quadrupole with the high-resolution, accurate-mass capabilities of a TOF analyzer.[9][10]
The logical flow of the analysis is as follows:
Caption: High-level workflow for LC-QTOF-MS analysis.
Electrospray Ionization (ESI): As the sample elutes from the LC column, it is nebulized in a high-voltage electric field.[11] This "soft" ionization technique imparts a proton to the analyte molecules with minimal fragmentation, primarily forming the protonated molecule, [M+H]⁺.[12][13]
MS1 Full Scan: The ions first pass through the TOF analyzer to record a high-resolution spectrum of the intact precursor ions, allowing for precise mass determination and formula confirmation.
MS/MS Analysis: For structural elucidation, the quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the [M+H]⁺ of Kresoxim-methyl). This isolated ion is then passed into a collision cell (Q2), where it collides with an inert gas (e.g., nitrogen or argon). This Collision-Induced Dissociation (CID) imparts energy, causing the ion to break apart into characteristic fragment ions.[9]
TOF Analysis: The resulting fragment ions are measured by the TOF analyzer, which separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube.[14] This provides a high-resolution fragmentation spectrum (MS/MS spectrum).
Part 2: Elucidating the Mass Spectrum of Kresoxim-methyl
The key to understanding the mass spectrum of the deuterated standard is to first establish a definitive fragmentation pathway for the unlabeled parent compound. The data presented here is based on high-resolution MS/MS analysis reported in the literature.[15]
MS1 Spectrum: The Protonated Molecule
In positive ion ESI mode, Kresoxim-methyl readily forms the protonated molecule [M+H]⁺.
Formula: C₁₈H₂₀NO₄⁺
Calculated Exact Mass: 314.1387
Observed m/z: 314.1387 (or within a few ppm, e.g., < 5 ppm)
MS/MS Fragmentation Pathway
Upon CID, the [M+H]⁺ ion of Kresoxim-methyl undergoes a series of characteristic cleavages. The primary fragmentation sites are the ester and ether linkages, which are the most labile bonds in the structure.
Caption: Proposed fragmentation pathway for protonated Kresoxim-methyl.
Major Fragment Ions and Their Origins:
Observed m/z
Elemental Formula
Proposed Structure / Origin
Neutral Loss
282.1129
C₁₇H₁₆NO₃⁺
Loss of methanol from the methyl ester group. This is a very common loss for methyl esters under CID conditions.
CH₃OH (32.0262 Da)
254.1172
C₁₆H₁₆NO₂⁺
Subsequent loss of carbon monoxide from the m/z 282 fragment.
CO (27.9949 Da)
132.0444
C₈H₆NO⁺
Formed from the m/z 254 fragment via cleavage of the ether bond, representing the methoxyimino-containing phenyl fragment.
C₈H₁₀O (122.0732 Da)
121.0653
C₈H₉O⁺
Cleavage of the ether bond directly from the precursor ion, forming the protonated tolyloxymethyl fragment (o-cresoxymethyl cation).
C₁₀H₁₁NO₃ (193.0739 Da)
91.0548
C₇H₇⁺
Loss of formaldehyde from the m/z 121 fragment, leading to the highly stable tropylium cation.
CH₂O (30.0106 Da)
Part 3: Interpreting the Mass Spectrum of Kresoxim-methyl-d7
The utility of Kresoxim-methyl-d7 lies in its mass shift. The fragmentation pathway remains the same, but the masses of the fragments containing deuterium atoms will increase accordingly.
MS1 Spectrum: The Deuterated Protonated Molecule
Formula: C₁₈H₁₃D₇NO₄⁺
Calculated Exact Mass: 321.1822
Expected m/z: 321.1822
This +7 Da shift from the unlabeled compound provides clear differentiation in the MS1 scan.
Predicting the MS/MS Fragmentation of Kresoxim-methyl-d7
Assuming the deuterium labels are on the tolyloxy moiety, we can predict the mass shifts of the resulting fragments. Fragments that do not contain this part of the molecule will remain at the same m/z as their unlabeled counterparts.
Caption: Predicted fragmentation pathway for deuterated Kresoxim-methyl-d7.
Comparison of Fragment Ions:
The table below summarizes the expected m/z values for the major fragments of Kresoxim-methyl and its d7-labeled analog. This comparison is critical for setting up quantitative methods like Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or for confirming identity using a QTOF.
Unlabeled Fragment (m/z)
Deuterated Fragment (m/z)
Mass Shift (Da)
Deuterium Atoms Retained
314.1387
321.1822
+7
7
282.1129
289.1564
+7
7
254.1172
261.1607
+7
7
132.0444
132.0444
0
0
121.0653
128.1088
+7
7
91.0548
98.0983
+7
7
The fragment at m/z 132.0444 is particularly noteworthy. Since it does not contain the deuterated part of the molecule, it does not show a mass shift. This provides a powerful diagnostic tool, confirming both the fragmentation pathway and the location of the isotopic label.
Part 4: Experimental Protocol for LC-QTOF-MS Analysis
This protocol provides a robust starting point for the analysis of Kresoxim-methyl and Kresoxim-methyl-d7. Optimization may be required based on the specific instrument and sample matrix.
1. Standard Preparation
Prepare individual stock solutions of Kresoxim-methyl and Kresoxim-methyl-d7 in acetonitrile at 1 mg/mL.
Create a working solution containing both the analyte (e.g., at 1 µg/mL) and the internal standard (e.g., at 1 µg/mL) by diluting the stock solutions in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This solution is used for method development and instrument setup. For quantitative analysis, the internal standard is added to samples at a fixed concentration.
2. Liquid Chromatography (LC) Parameters
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
Mobile Phase B: Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate.
Flow Rate: 0.3 mL/min.
Gradient:
0-1 min: 10% B
1-8 min: Linear ramp to 95% B
8-10 min: Hold at 95% B
10.1-12 min: Return to 10% B for re-equilibration.
MS/MS Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS.
Precursor Ions for Targeted MS/MS: m/z 314.14 and m/z 321.18.
Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.
This self-validating protocol ensures that the chromatographic and spectrometric conditions are suitable for both the analyte and its deuterated standard, which is the cornerstone of the isotope dilution technique.[16]
Conclusion
is not merely an academic exercise; it is fundamental to developing reliable and accurate quantitative methods for pesticide residue analysis. This guide has systematically deconstructed the fragmentation behavior of Kresoxim-methyl and used this foundation to predict and interpret the spectrum of its d7-labeled internal standard.
The key takeaways are:
Kresoxim-methyl primarily fragments at its ether and ester linkages.
The fragmentation pattern of Kresoxim-methyl-d7 mirrors that of the parent compound, with predictable mass shifts for fragments containing the deuterium-labeled moiety.
The presence of both shifted and unshifted fragments provides high confidence in structural confirmation and label positioning.
By leveraging the principles of high-resolution mass spectrometry and the predictable behavior of stable isotope-labeled standards, researchers and analytical scientists can build robust, trustworthy methods to ensure food and environmental safety.
References
Vertex AI Search. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
World Health Organization (WHO). (2018). KRESOXIM-METHYL. JMPR 2018, 225–277.
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
Cole, R. (1997). Electrospray Ionization Mass Spectrometry. John Wiley & Sons, Inc.
BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
National Center for Biotechnology Information. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC.
Wikipedia. Electrospray ionization.
National Center for Biotechnology Information. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.
Wikipedia. Time-of-flight mass spectrometry.
National Institute of Standards and Technology. Kresoxim-methyl - NIST Chemistry WebBook.
National Institute of Standards and Technology. Kresoxim-methyl - Mass spectrum (electron ionization). NIST Chemistry WebBook.
ACS Publications. (2008). Control of Strobilurin Fungicides in Wheat Using Direct Analysis in Real Time Accurate Time-of-Flight and Desorption Electrospray Ionization Linear Ion Trap Mass Spectrometry. Analytical Chemistry.
Bruker. Quadrupole Time-of-Flight (QTOF) Mass Spectrometry.
ACS Publications. (2022). Degradation of Kresoxim-Methyl in Different Soils: Kinetics, Identification of Transformation Products, and Pathways Using High-Resolution-Mass-Spectrometry-Based Suspect and Non-Target Screening Approaches. Journal of Agricultural and Food Chemistry.
LGC Standards. Kresoxim-methyl-d7 | CAS 478518-93-3.
The Solubility Profile of Kresoxim-methyl-d7 in Organic Solvents: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility of Kresoxim-methyl-d7 in various organic solvents. Designed for researchers, scientists, and professionals in drug development and analyti...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive overview of the solubility of Kresoxim-methyl-d7 in various organic solvents. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes available data, provides field-proven insights into experimental design, and offers a robust protocol for solubility determination.
Introduction: Understanding Kresoxim-methyl-d7
Kresoxim-methyl is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration in fungi by blocking the cytochrome bc1 complex.[1][2][3][4] Its deuterated isotopologue, Kresoxim-methyl-d7, serves as an invaluable internal standard for the quantitative analysis of kresoxim-methyl in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5] The incorporation of seven deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification in complex samples.
The Principle of Isotopic Substitution on Solubility
A fundamental principle in physical chemistry is that the substitution of protium (¹H) with deuterium (²H or D) in a molecule does not significantly alter its fundamental chemical properties, including its solubility in organic solvents. The electronic structure and intermolecular forces (van der Waals forces, dipole-dipole interactions) that govern solubility are largely unaffected. While minor differences in properties like polarity and molar volume can exist, they are generally considered negligible for the purpose of solvent selection for analytical standards.
Therefore, this guide will leverage the well-documented solubility data of the non-deuterated Kresoxim-methyl as a highly reliable proxy for the solubility of Kresoxim-methyl-d7. This approach is standard practice in analytical laboratories where deuterated standards are employed.
Quantitative Solubility of Kresoxim-methyl in Organic Solvents
The solubility of Kresoxim-methyl has been determined in a range of common organic solvents. This data is critical for preparing stock solutions, calibration standards, and for understanding its behavior in various analytical and biological systems.
The data clearly indicates that Kresoxim-methyl exhibits high solubility in chlorinated hydrocarbons like dichloromethane and polar aprotic solvents such as acetone. Its solubility is moderate in aromatic hydrocarbons and esters. In contrast, it shows significantly lower solubility in polar protic solvents like methanol and is poorly soluble in non-polar aliphatic hydrocarbons like n-heptane. This solubility pattern is consistent with its logP of 3.40, which suggests a lipophilic character.[1][3][9]
For Kresoxim-methyl-d7, it is therefore recommended to use solvents like dichloromethane, acetone, or ethyl acetate for the preparation of high-concentration stock solutions. Methanol can be used for preparing more dilute working solutions, which is often compatible with reversed-phase LC-MS mobile phases.
While some supplier information describes Kresoxim-methyl-d7 as "slightly soluble" in chloroform and methanol, this is a qualitative descriptor.[5][11][12] The quantitative data for the parent compound provides a much more practical and actionable guide for laboratory use.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
To empirically verify the solubility of Kresoxim-methyl-d7 in a specific solvent, the isothermal shake-flask method is a reliable and widely accepted technique.
Objective: To determine the saturation solubility of Kresoxim-methyl-d7 in a selected organic solvent at a constant temperature.
Materials:
Kresoxim-methyl-d7 (solid)
High-purity organic solvent of choice
Analytical balance
Scintillation vials or glass flasks with screw caps
Orbital shaker with temperature control
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS)
Methodology:
Preparation of Supersaturated Solutions: Add an excess amount of solid Kresoxim-methyl-d7 to a series of vials, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant speed and temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.
Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample by a validated HPLC method to determine the concentration of Kresoxim-methyl-d7.
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or g/L.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of Kresoxim-methyl-d7.
Kresoxim-Methyl-d7: Kinetic Stability, Degradation Mechanisms, and Optimal Storage Protocols for Analytical Integrity
Executive Summary Kresoxim-methyl is a broad-spectrum strobilurin fungicide that acts by inhibiting the mitochondrial cytochrome bc1 complex, thereby disrupting electron transport and ATP synthesis in pathogenic fungi[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Kresoxim-methyl is a broad-spectrum strobilurin fungicide that acts by inhibiting the mitochondrial cytochrome bc1 complex, thereby disrupting electron transport and ATP synthesis in pathogenic fungi[1]. In environmental monitoring and pharmacokinetic residue analysis, Kresoxim-methyl-d7 (
) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows[2]. Because the deuterated analog shares the exact physicochemical liabilities of the parent compound, understanding its structural vulnerabilities is paramount. This technical guide elucidates the mechanistic degradation pathways of Kresoxim-methyl-d7 and establishes rigorous, self-validating storage protocols to ensure absolute quantitative accuracy.
Mechanistic Grounding: Degradation Pathways
The stability of Kresoxim-methyl-d7 is primarily dictated by its susceptibility to alkaline hydrolysis and photolytic cleavage. As a Senior Application Scientist, it is critical to understand why these molecules degrade to effectively prevent it.
pH-Dependent Hydrolysis
Kresoxim-methyl-d7 features a methyl ester group that is highly sensitive to alkaline environments. Causality: In basic solutions, hydroxide ions (
) act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to rapid cleavage and the formation of the corresponding acid metabolite-d7 (BF 490-1)[1][3].
Acidic to Neutral (pH 5–7): The lack of nucleophilic
ions prevents attack. At pH 5, the compound exhibits robust stability with a half-life () of approximately 875 days[4]. At pH 7, the decreases to 34 days[5].
Alkaline (pH 9): The ester undergoes rapid base-catalyzed hydrolysis with a
Consequently, all aqueous stock solutions must be strictly buffered to slightly acidic conditions (pH 5.0–6.0) to prevent premature degradation.
Photolytic Transformation
Strobilurin fungicides are inherently photosensitive. Under UV or natural sunlight irradiation, Kresoxim-methyl-d7 undergoes complex photochemical transformations. Causality: Photon absorption excites the molecule into singlet and triplet states, inducing pseudo-first-order degradation kinetics with an aquatic photolysis half-life of 10.3 ± 0.7 hours[6]. The primary photolytic pathways involve the photoisomerization of the methoxyimino double bond, subsequent hydrolysis, hydroxylation, and cleavage of the oxime and benzyl ethers[3][6].
Degradation pathways of Kresoxim-methyl-d7 via hydrolysis and photolysis.
Quantitative Data: Stability and Storage Parameters
To maintain isotopic purity (≥99% deuterated forms) and chemical integrity, storage conditions must mitigate both thermal and photolytic energy inputs[2]. The neat solid is typically stored at -20°C, providing a shelf life exceeding 4 years[2].
Table 1: Kresoxim-methyl-d7 Stability Kinetics and Storage Guidelines
Trustworthiness in analytical chemistry requires that the internal standard's stability is empirically verified under the specific conditions of the laboratory. The following step-by-step methodology establishes a self-validating system to monitor Kresoxim-methyl-d7 integrity over time.
Step-by-Step Methodology:
Stock Preparation : Accurately weigh 1.0 mg of Kresoxim-methyl-d7 neat solid. Dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN).
Causality: ACN is an aprotic solvent. Using ACN eliminates the risk of solvolysis (transesterification) that can occur if unbuffered methanol is used as the primary diluent.
Buffering : If aqueous dilution is required for working solutions, use ultra-pure water buffered to pH 5.5 using 0.1% formic acid or ammonium acetate.
Aliquoting & Light Exclusion : Transfer the solution into silanized amber glass vials.
Causality: Amber glass blocks UV radiation, preventing photolysis[6], while silanization prevents non-specific surface adsorption of the hydrophobic analyte (Log Kow = 3.40)[5].
Thermal Stratification : Store aliquots at -20°C (baseline control), 4°C (working stock), and 25°C (accelerated degradation monitor).
Time-Course LC-MS/MS Analysis : Sample the aliquots at days 0, 7, 14, 21, and 30. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the parent Kresoxim-methyl-d7 and the acid metabolite-d7 (BF 490-1).
Data Validation : Calculate the peak area ratio of the Parent to the Metabolite. A deviation of >5% in the ratio compared to the Day 0 control indicates statistically significant degradation, necessitating the preparation of fresh stock.
Step-by-step self-validating workflow for Kresoxim-methyl-d7 stability assessment.
Conclusion
Kresoxim-methyl-d7 is a highly reliable internal standard for rigorous mass spectrometry workflows, provided its structural vulnerabilities—specifically alkaline hydrolysis and photolysis—are strictly managed. By adhering to meticulous pH control (pH 5–6), absolute light exclusion via amber glassware, and cryogenic storage (-20°C) for neat materials, researchers can guarantee the long-term integrity and quantitative accuracy of this critical analytical reagent.
References
Public Release Summary - Evaluation of the new active KRESOXIM-METHYL in the product STROBY WG FUNGICIDE
Source: Australian Pesticides and Veterinary Medicines Authority (APVMA)
URL:[Link]
Aquatic photolysis of strobilurin fungicide kresoxim-methyl: kinetics, pathways, and effects of adjuvants
Source: New Journal of Chemistry (RSC Publishing)
URL:[Link]
Review report for the active substance kresoxim-methyl
Source: European Commission
URL:[Link]
Abiotic transformation of kresoxim-methyl in aquatic environments: Structure elucidation of transformation products by LC-HRMS and toxicity assessment
Source: Water Research (PubMed / NIH)
URL:[Link]
Kresoxim-Methyl | C18H19NO4 | CID 6112114
Source: PubChem (National Center for Biotechnology Information)
URL:[Link]
Application Note: Isotope Dilution LC-MS/MS for the Quantification of Kresoxim-methyl Using Kresoxim-methyl-d7
Introduction & Scientific Rationale Kresoxim-methyl is a broad-spectrum strobilurin fungicide extensively utilized in global agriculture to control fungal pathogens such as Venturia inaequalis[1]. Due to its widespread a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Kresoxim-methyl is a broad-spectrum strobilurin fungicide extensively utilized in global agriculture to control fungal pathogens such as Venturia inaequalis[1]. Due to its widespread application and potential ecological toxicity—particularly to aquatic organisms—regulatory bodies enforce stringent Maximum Residue Limits (MRLs) in food commodities and environmental matrices[1][2].
Quantifying pesticide residues at trace levels (e.g., <10 µg/kg) in complex matrices like soil, fruits, and cereals presents a significant analytical challenge. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) equipped with Electrospray Ionization (ESI) is the gold standard for this analysis[3]. However, ESI is highly susceptible to matrix effects , where co-eluting endogenous compounds (e.g., lipids, pigments, sugars) suppress or enhance the ionization efficiency of the target analyte[4].
To overcome this and establish a self-validating analytical system , Isotope Dilution Mass Spectrometry (IDMS) is employed. By utilizing Kresoxim-methyl-d7 —a stable isotope-labeled internal standard (SIL-IS) containing seven deuterium atoms—analysts can perfectly correct for both physical extraction losses and ionization fluctuations[1]. Because the SIL-IS shares identical physicochemical properties and co-elutes exactly with the native analyte, any matrix-induced signal suppression affects both molecules proportionally. Consequently, the response ratio remains constant, ensuring absolute quantitative accuracy regardless of sample complexity.
Mechanism of Action & Biological Target
To understand the necessity of monitoring this compound, one must look at its biological mechanism. Kresoxim-methyl acts by binding to the Qo site of the cytochrome bc1 complex (Complex III) within the fungal mitochondrial membrane[1]. This binding halts the electron transfer chain, catastrophically disrupting the mitochondrial membrane potential and preventing ATP synthesis, which ultimately inhibits spore germination and mycelial growth[1].
Mechanism of action of Kresoxim-methyl targeting the fungal cytochrome bc1 complex.
Sample Homogenization: Pulverize the representative sample (e.g., banana, rice, or soil) using a cryogenic mill to ensure uniform particle size and cellular disruption[2].
Weighing & SIL-IS Spiking (Critical Step): Transfer 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube. Spike the matrix with 100 µL of a 1.0 µg/mL Kresoxim-methyl-d7 working solution (yielding a 10 µg/kg IS concentration). Allow to equilibrate for 15 minutes.
Causality: Spiking the SIL-IS before the addition of extraction solvents ensures the isotope undergoes the exact same physical partitioning and chemical stresses as the native analyte, establishing a true baseline for recovery correction.
Extraction: Add 10 mL of MeCN containing 1% acetic acid. Vortex vigorously for 1 minute at 2,500 rpm[6].
Partitioning (Salting Out): Add 6.0 g MgSO4 and 1.5 g NaOAc to the tube. Shake immediately for 1 minute to prevent exothermic agglomeration of the salts, then centrifuge at 5,000 rpm for 5 minutes at room temperature[6].
Causality: MgSO4 aggressively binds water, driving the partitioning of the target analytes into the organic MeCN phase. NaOAc buffers the system to pH ~5, stabilizing base-sensitive pesticide residues during extraction[5].
d-SPE Clean-up: Transfer 1.5 mL of the upper MeCN supernatant into a 2 mL microcentrifuge tube pre-loaded with d-SPE sorbents (150 mg MgSO4, 50 mg PSA, 50 mg C18)[5]. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes[6].
Causality: PSA acts as a weak anion exchanger to remove interfering organic acids and sugars. C18 removes non-polar lipids and sterols, while MgSO4 eliminates residual trace water[5].
Dilution for LC-MS/MS: Dilute 0.25 mL of the cleaned supernatant with 0.75 mL of LC-MS grade water (1:3 v/v ratio) in an autosampler vial[6].
Causality: Diluting the strong organic extract with water closely matches the initial aqueous conditions of the LC mobile phase. This prevents "solvent effects" (peak broadening or splitting) during injection onto the analytical column.
Step-by-step QuEChERS extraction workflow integrating Kresoxim-methyl-d7 IS.
LC-MS/MS Analytical Conditions & Data Presentation
The quantitative analysis is performed using a Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole Mass Spectrometer (QqQ-MS) operating in ESI positive mode with Multiple Reaction Monitoring (MRM)[7][8].
Table 1: UHPLC Chromatographic Conditions
Parameter
Specification
Analytical Column
C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A
0.1% Formic acid in LC-MS grade Water
Mobile Phase B
0.1% Formic acid in LC-MS grade Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
2.0 µL
Column Temperature
40°C
Gradient Program
0-1 min: 5% B; 1-6 min: linear to 95% B; 6-8 min: hold 95% B; 8-8.1 min: return to 5% B; 8.1-10 min: re-equilibration
Table 2: MRM Transitions and Collision Energies
The mass spectrometer utilizes triggered MRM to monitor specific precursor-to-product ion transitions[7][8]. The +7 Da mass shift of the deuterated standard allows for distinct isolation in the first quadrupole (Q1).
Analyte
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z)
Transition Type
Collision Energy (eV)
Kresoxim-methyl
314.1
116.0
Quantifier
32
Kresoxim-methyl
314.1
223.0
Qualifier
15
Kresoxim-methyl-d7
321.1
116.0
Quantifier
32
Kresoxim-methyl-d7
321.1
230.0
Qualifier
15
(Note: The 116.0 m/z fragment corresponds to the unlabeled methoxyimino-benzeneacetic acid moiety, which remains identical between the native and labeled compounds, whereas the 223.0 m/z fragment contains the deuterated phenoxy ring, shifting to 230.0 m/z in the SIL-IS).
System Validation & E-E-A-T Principles
To ensure the analytical methodology acts as a rigorously self-validating system, it must adhere to the EU SANTE/11312/2021 guidelines for pesticide residue validation[5].
Matrix Effect (ME) Neutralization: Matrix effects are calculated using the formula: ME (%) = (Slope of matrix-matched curve / Slope of solvent curve - 1) × 100. In a standard external calibration, ME can fluctuate wildly (e.g., -40% due to ion suppression). However, by plotting the ratio of the Kresoxim-methyl area to the Kresoxim-methyl-d7 area, the ME is effectively neutralized (approaching 0%). This proves the SIL-IS is actively correcting for source-level ionization anomalies[4].
Isotopic Crosstalk & Blank Verification: A solvent blank and an unspiked matrix blank must be injected prior to the analytical batch. The transition 321.1 -> 116.0 must yield a signal-to-noise ratio of <3 in the unspiked matrix to confirm the absence of isotopic crosstalk or native contamination[6].
Recovery Metrics: While absolute extraction recovery of the native analyte may drop to 70% in highly complex matrices (like high-lipid soil), the relative recovery (IS-corrected concentration) must consistently fall between 70–120% with a Relative Standard Deviation (RSD) ≤ 20%[5]. Meeting this metric validates that the d7-internal standard is successfully compensating for physical losses during the d-SPE cleanup phase.
References
Frontiers. "The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS." frontiersin.org. URL: [Link]
National Center for Biotechnology Information (PMC). "Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.)." nih.gov. URL: [Link]
Thermo Fisher Scientific. "Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled to LC-MS/MS." lcms.cz. URL: [Link]
Diva Portal. "Determination of pesticides in nectar collected by honey bees." diva-portal.org. URL: [Link]
Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." agilent.com. URL: [Link]
Food Science and Technology. "Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety." fstjournal.com.br. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Absolute Quantification of Kresoxim-methyl in Complex Agricultural Matrices Using Isotope Dilution LC-MS/MS
Target Audience: Analytical Chemists, Agronomic Researchers, and Drug/Agrochemical Development Professionals.
The Mechanistic Imperative for Isotope Dilution
Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely applied to crops to inhibit mitochondrial respiration in pathogenic fungi. However, quantifying its residues in complex agricultural matrices (e.g., fruits, soils, and honeybee nectar) presents a significant analytical challenge. During Electrospray Ionization (ESI) in LC-MS/MS analysis, co-eluting matrix components—such as lipids, organic acids, and complex sugars—compete with the target analyte for charge, leading to unpredictable ion suppression or enhancement [1].
To establish a self-validating quantitative system, this protocol utilizes Kresoxim-methyl-d7 as an ideal internal standard (IS) [2]. Because the deuterated analog shares the exact physicochemical properties and chromatographic retention time as the native fungicide, it is subjected to the identical matrix microenvironment during ionization. By spiking the d7-isotope directly into the raw sample prior to extraction, any physical loss during sample preparation or signal fluctuation during MS acquisition is proportionally mirrored by the internal standard. Consequently, the ratio of the native analyte to the d7-isotope remains constant, mathematically canceling out matrix effects and extraction inefficiencies[3].
Workflow Architecture
The following diagram illustrates the logical progression of the self-validating extraction and quantification workflow.
Figure 1: Self-validating QuEChERS and LC-MS/MS workflow using Kresoxim-methyl-d7 for quantitation.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is employed here due to its high throughput and broad-spectrum extraction capabilities [4]. The protocol below is optimized for high-moisture and high-sugar matrices (e.g., bananas, tomatoes, nectar) [5].
Reagents & Materials
Target Analyte: Kresoxim-methyl analytical standard (Purity >99%).
Partitioning Salts: Anhydrous Magnesium Sulfate (MgSO₄) and Sodium Acetate (NaOAc).
d-SPE Sorbents: Primary Secondary Amine (PSA) and Octadecylsilane (C18).
Step-by-Step Methodology
Sample Comminution: Cryogenically mill 500 g of the representative sample (e.g., banana or soil) to a fine, homogeneous powder to ensure uniform distribution of incurred residues[4].
Isotope Equilibration (The Validation Anchor): Weigh exactly 5.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Spike the sample with 50 µL of a 1.0 µg/mL Kresoxim-methyl-d7 working solution.
Causality: Allow the sample to sit in the dark for 15 minutes. This equilibration step ensures the d7-isotope penetrates the matrix pores, mimicking the behavior of the native, incurred fungicide.
Solvent Extraction: Add 10 mL of ACN (1% acetic acid) to the tube. Vortex vigorously for 2 minutes.
Causality: Acetonitrile effectively precipitates proteins and extracts a wide polarity range of pesticides while remaining immiscible with water in the presence of high salt concentrations.
Salting-Out Partitioning: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaOAc. Immediately shake the tube by hand for 1 minute to prevent exothermic agglomeration of the MgSO₄, followed by centrifugation at 5,000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the upper ACN layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
Causality: PSA acts as a weak anion exchanger to strip out organic acids and polar pigments. C18 binds non-polar interfering lipids. MgSO₄ removes residual water, preventing polar matrix components from re-dissolving into the final extract [5].
Final Preparation: Vortex the d-SPE tube for 1 minute and centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Parameters
To achieve absolute quantification, the analysis relies on Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS).
Chromatography: Use a C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C.
Mobile Phase:
A: 0.1% Formic acid and 5 mM ammonium formate in LC-MS grade water.
B: 0.1% Formic acid in Methanol.
Causality: Ammonium formate acts as an ionization buffer in the ESI source, promoting the formation of stable [M+H]⁺ precursor ions and reducing sodium adduct [M+Na]⁺ formation, which would otherwise fragment poorly.
Gradient Elution: Start at 10% B, ramp to 95% B over 6 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 2 minutes.
Quantitative Data & Method Validation
The mass spectrometer must be operated in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The self-validating nature of the assay is confirmed by monitoring the absolute peak area of the d7-isotope across all injections; a variance of >20% in the IS absolute area flags a severe matrix effect or extraction failure, triggering a re-analysis.
Table 1: MRM Transitions and Collision Energies for Quantification
Compound
Precursor Ion (m/z)
Quantifier Ion (m/z)
Qualifier Ion (m/z)
Collision Energy (eV)
Kresoxim-methyl
314.1
116.0
206.1
12 / 18
Kresoxim-methyl-d7
321.1
116.0
213.1
12 / 18
Note: The primary transition (Quantifier) is used for integration, while the secondary transition (Qualifier) ensures structural confirmation based on the ion ratio.
Causality of Data: As shown in Table 2, despite an 18% absolute signal suppression caused by the banana matrix, the calculated recovery remains highly accurate (98.4%). This is because the Kresoxim-methyl-d7 signal is suppressed by the exact same 18%, keeping the Native/IS ratio perfectly aligned with the calibration curve.
References
1, Diva Portal.
2.2, MedChemExpress.
3.3, PubMed Central (PMC).
4.4, Frontiers in Environmental Science.
5.5, Benchchem.
Application Note: High-Sensitivity GC-MS/MS Determination of Kresoxim-methyl in Complex Matrices
Introduction & Mechanistic Context Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely utilized in agriculture to control fungal diseases by inhibiting mitochondrial respiration at the cytochrome bc1 complex...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely utilized in agriculture to control fungal diseases by inhibiting mitochondrial respiration at the cytochrome bc1 complex[1]. Due to its widespread application on crops such as rice, fruits, and vegetables, rigorous monitoring of its residues is critical for dietary risk assessment and regulatory compliance[2][3].
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the gold standard for Kresoxim-methyl analysis[4][5]. The compound's high thermal stability and volatility make it highly amenable to GC separation, while triple quadrupole (QqQ) mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity to bypass complex matrix interferences[6].
This application note details a robust, self-validating analytical workflow combining a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol with GC-MS/MS to achieve limits of quantification (LOQ) well below stringent international Maximum Residue Limits (MRLs)[7].
Experimental Design & Causal Rationale
To ensure scientific integrity and reproducibility, every step of this protocol has been optimized based on the physicochemical properties of Kresoxim-methyl:
Extraction Solvent (Acetonitrile): Acetonitrile is selected over non-polar solvents (like hexane) because it effectively penetrates cellular matrices, extracts the moderately polar Kresoxim-methyl, and easily separates from water upon the addition of salting-out agents[2][3].
Salting-Out Partitioning: The addition of anhydrous Magnesium Sulfate (
) drives the exothermic partitioning of water away from the acetonitrile phase, while Sodium Chloride () controls the polarity of the aqueous phase, forcing the fungicide into the organic layer[8]. Citrate buffers are utilized to maintain a pH of 5.0–5.5, preventing the base-catalyzed degradation of sensitive co-extracted pesticides[8].
d-SPE Cleanup: Dispersive Solid Phase Extraction (d-SPE) is tailored to the matrix. Primary Secondary Amine (PSA) removes organic acids and sugars; C18 removes lipophilic interferences; and Graphitized Carbon Black (GCB) removes chlorophyll[2][5]. Critical Insight: Because Kresoxim-methyl lacks a highly planar structure, it is not strongly adsorbed by GCB, allowing for aggressive pigment removal without significant analyte loss[2].
MRM Transition Selection: Selecting a high-mass precursor ion (
206) rather than lower-mass fragments ( 116) significantly reduces background chemical noise from the matrix, enhancing the signal-to-noise ratio and lowering the LOQ[4].
Experimental Protocols
Materials and Reagents
Standards: Kresoxim-methyl analytical standard (purity > 99%).
Internal Standard (IS): Triphenyl phosphate (TPP) or a deuterated analogue (e.g., Lindane-d6) to correct for matrix effects and injection volume variations.
Solvents: LC-MS grade Acetonitrile, Ethyl Acetate, and Toluene.
QuEChERS Salts: 4 g anhydrous
, 1 g , 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate[8].
d-SPE Sorbents: 150 mg
, 50 mg PSA, 50 mg C18 (add 5 mg GCB for highly pigmented matrices like spinach or green leaves)[8].
Homogenization: Cryogenically mill the sample (e.g., rice, apple, or soil) to a fine powder to halt enzymatic activity and increase surface area[6].
Sample Weighing: Weigh precisely 10.0 g of the homogenized matrix into a 50 mL PTFE centrifuge tube[8].
Hydration (For dry matrices): If analyzing dry matrices (e.g., rice husks or soil), add 10 mL of HPLC-grade water and vortex for 1 minute. Allow to sit for 30 minutes to swell the matrix pores[6][8].
Extraction: Add 10.0 mL of Acetonitrile containing the Internal Standard (100 µg/L). Vortex vigorously for 2 minutes[8].
Partitioning: Add the QuEChERS extraction salts (4 g
, 1 g , 1 g citrate buffers). Shake immediately and vigorously for 1 minute to prevent salt agglomeration[8].
Centrifugation: Centrifuge at 5000 rpm (approx. 4000 × g) for 5 minutes at 4 °C[8].
d-SPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents (150 mg
60 °C (1 min) 40 °C/min to 170 °C 10 °C/min to 280 °C (hold 2 min)
Ion Source / Ionization
Electron Impact (EI), 70 eV, Source Temp: 280 °C[1][6]
Collision Gas
Nitrogen or Argon (1.5 mL/min)
Table 2: MRM Transitions for Kresoxim-methyl
Note: Retention times will vary based on the specific column length and oven ramp. Fast GC methods elute Kresoxim-methyl at ~7.4 minutes[4], while conventional ramps elute it at ~22.4 minutes[6].
To guarantee the trustworthiness of the generated data, the analytical sequence must function as a self-validating system. Researchers must implement the following criteria:
Matrix-Matched Calibration: Because GC inlets are susceptible to matrix-induced signal enhancement (where matrix components block active sites in the liner, allowing more analyte to reach the column), calibration curves must be prepared in blank matrix extracts rather than pure solvent[6][9]. The calibration range should span 0.005 to 0.5 mg/L, achieving an
Ion Ratio Verification: The relative abundance of the qualifier ion to the quantifier ion must remain within
of the ratio established by the calibration standards. A deviation indicates a co-eluting matrix interference.
Spike Recovery (Accuracy & Precision): Blank matrices spiked at the LOQ (e.g., 0.005 mg/kg) and 10× LOQ must yield recoveries between 80% and 120%, with a Relative Standard Deviation (RSD)
Procedural Blanks: A reagent blank and a matrix blank must be run every 10 samples to verify the absence of carryover or contamination.
Table 3: Typical Validation Benchmarks for Kresoxim-methyl[2][5][10]
Matrix Type
Limit of Quantification (LOQ)
Average Recovery (%)
Intra-day RSD (%)
Rice / Brown Rice
0.005 mg/kg
80.5 – 99.3
2.1 – 7.1
Fruits (Apple/Grape)
0.006 mg/kg
87.0 – 112.0
0.9 – 10.5
Soil
0.005 mg/kg
77.1 – 98.7
< 13.8
References
"Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS", Agilent Technologies. URL:[Link]
"Dissipation Dynamics and Dietary Risk Assessment of Kresoxim-Methyl Residue in Rice", International Journal of Environmental Research and Public Health (MDPI). URL:[Link]
"Simultaneous determination of three strobilurin fungicide residues in fruits, vegetables and soil by a modified quick, easy, cheap, effective, rugged (QuEChERS) method coupled with gas chromatography-tandem mass spectrometry", Analytical Methods (RSC Publishing). URL:[Link]
"QuEChERS Combined with an Agilent 7000 Series Triple Quadrupole GC/MS System for the Analysis of Over 200 Pesticide Residues in Leek and Garlic", Agilent Technologies. URL:[Link]
"Sensitive Monoclonal Antibody-Based Immunoassays for Kresoxim-methyl Analysis in QuEChERS-Based Food Extracts", Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]
"A Multi-Residue Method for the Determination of 77 Pesticides in Red Ginseng Using QuEChERS and Gas Chromatography", CABI Digital Library. URL:[Link]
"Residue analysis of kresoxim-methyl and boscalid in fruits, vegetables and soil using liquid-liquid extraction and gas chromatography-mass spectrometry", PubMed. URL:[Link]
"Use of GC–MS based metabolic fingerprinting for fast exploration of fungicide modes of action", PubMed Central (PMC). URL:[Link]
Application Note: Robust and Efficient Sample Preparation for the Analysis of Kresoxim-methyl in Soil Matrices
Abstract This application note provides a comprehensive guide to the sample preparation of soil matrices for the quantitative analysis of Kresoxim-methyl, a widely used strobilurin fungicide. Recognizing the complexity o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the sample preparation of soil matrices for the quantitative analysis of Kresoxim-methyl, a widely used strobilurin fungicide. Recognizing the complexity of soil as a matrix, this document details a robust and validated methodology designed to ensure high recovery, accuracy, and precision. The primary focus is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which has demonstrated excellent performance for this analyte-matrix combination. Alternative extraction and clean-up techniques are also discussed to provide flexibility for laboratories with varying instrumentation and resources. This guide is intended for researchers, analytical scientists, and professionals in environmental monitoring and drug development who require reliable methods for pesticide residue analysis.
Introduction: The Analytical Challenge
Kresoxim-methyl is a broad-spectrum fungicide used to control various fungal diseases on crops[1]. Its application can lead to residues in the soil, necessitating accurate and sensitive analytical methods for environmental monitoring and risk assessment[2]. The physicochemical properties of Kresoxim-methyl, particularly its lipophilicity (logP ow = 3.40) and low water solubility (2 mg/L), influence its interaction with soil components[3][4]. Soil matrices are inherently complex, containing a mixture of organic matter, minerals, and moisture, which can interfere with the extraction and analysis of target analytes[5]. Therefore, a well-designed sample preparation protocol is critical to minimize matrix effects, remove interfering substances, and achieve reliable quantification.
This application note provides a detailed, step-by-step protocol for the extraction and clean-up of Kresoxim-methyl from soil, primarily focusing on the highly efficient QuEChERS method. The principles behind each step are explained to provide a deeper understanding of the methodology.
Analyte and Matrix Characteristics
A thorough understanding of the analyte and matrix is fundamental to developing a successful analytical method.
Table 1: Physicochemical Properties of Kresoxim-methyl
The lipophilic nature of Kresoxim-methyl suggests a high affinity for the organic matter in soil, which necessitates the use of an efficient organic solvent for extraction.
Recommended Protocol: Modified QuEChERS for Soil
The QuEChERS method has become a standard for pesticide residue analysis due to its simplicity, speed, and effectiveness[5][7]. The following protocol is a modified version optimized for Kresoxim-methyl in soil.
Materials and Reagents
Solvents: Acetonitrile (HPLC or pesticide residue grade), Water (HPLC grade)
dSPE Sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane), Graphitized Carbon Black (GCB) - Note: GCB should be used with caution as it can adsorb planar molecules like Kresoxim-methyl. Its use should be optimized based on the soil type and level of pigmentation.
Centrifuge Tubes: 50 mL and 2 mL polypropylene tubes
Centrifuge: Capable of ≥ 3000 rcf
Vortex Mixer
Syringe Filters: 0.22 µm (if required before instrumental analysis)
Experimental Workflow Diagram
Caption: QuEChERS workflow for Kresoxim-methyl in soil.
Step-by-Step Protocol
Part A: Sample Extraction
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. If the soil is dry (less than 70% moisture), use 3 g of soil and add 7 mL of HPLC-grade water, then vortex and allow to hydrate for 30 minutes[5].
Rationale: Proper hydration of dry soil is crucial for efficient extraction by allowing the solvent to penetrate the soil particles.
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
Rationale: Acetonitrile is miscible with water and is effective in extracting a wide range of pesticides, including Kresoxim-methyl. It also promotes phase separation upon the addition of salts.
Extraction: Cap the tube and shake vigorously for 5 minutes. A mechanical shaker can be used for better consistency.
Rationale: This step ensures thorough mixing of the soil and solvent, facilitating the transfer of Kresoxim-methyl from the soil matrix into the acetonitrile.
Salting Out: Add the contents of a commercially available QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube.
Rationale: The addition of salts induces phase separation between the aqueous and acetonitrile layers. MgSO₄ helps to remove water from the acetonitrile layer, while the citrate buffer maintains a stable pH to prevent the degradation of pH-sensitive pesticides.
Immediate Shaking: Immediately cap and shake the tube vigorously for at least 2 minutes.
Rationale: Immediate and thorough shaking after salt addition is critical to prevent the formation of agglomerates and ensure uniform partitioning.
Centrifugation: Centrifuge the tube for 5 minutes at ≥ 3000 rcf.
Rationale: Centrifugation separates the solid soil particles and the aqueous layer from the upper acetonitrile layer containing the analyte.
Part B: Dispersive Solid-Phase Extraction (dSPE) Clean-up
Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE centrifuge tube containing a mixture of dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
Rationale: This clean-up step is designed to remove co-extracted matrix components. MgSO₄ removes residual water. PSA removes organic acids, fatty acids, and sugars. C18 removes non-polar interferences like lipids.
Vortexing: Cap the dSPE tube and vortex for 1 minute.
Rationale: Ensures maximum interaction between the extract and the dSPE sorbents for effective removal of interferences.
Centrifugation: Centrifuge for 2 minutes at a high speed (e.g., ≥ 5000 rcf).
Rationale: This step pellets the dSPE sorbents, leaving a clean supernatant for analysis.
Final Extract: Transfer the cleaned supernatant into an autosampler vial for analysis by LC-MS/MS or GC-MS. A filtration step through a 0.22 µm filter may be beneficial to protect the analytical instrument.
Alternative and Confirmatory Methods
While the QuEChERS method is highly recommended, other validated methods can be employed.
Solvent Extraction with Liquid-Liquid Partitioning (EPA Method D9603): This method involves extracting the soil with an acetonitrile/water mixture, followed by partitioning with hexane. The hexane layer is then concentrated for analysis[8]. This is a more traditional and time-consuming method but is validated by the EPA.
Microwave-Assisted Extraction (MAE): MAE can enhance extraction efficiency by using microwave energy to heat the solvent and sample, reducing extraction time and solvent consumption. Ethyl acetate has been shown to be an effective solvent for MAE of fungicides from soil[9].
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that can be used for the determination of Kresoxim-methyl in soil, followed by GC-MS analysis. It is particularly useful for trace-level analysis[10].
Instrumental Analysis
The final determination of Kresoxim-methyl is typically performed using chromatographic techniques coupled with sensitive detectors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity, selectivity, and applicability to a wide range of pesticide polarities. It often requires less rigorous clean-up compared to GC methods[11][12][13].
Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS): GC is also a powerful tool for Kresoxim-methyl analysis. Derivatization is generally not required. The use of a mass spectrometer detector provides confirmation of the analyte's identity[10][14][15]. GC coupled with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) are also viable options[8][15].
Method Validation and Performance
Method validation is a critical step to ensure the reliability of the analytical data[16]. Key validation parameters for pesticide residue analysis in soil include accuracy (recovery), precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ)[17][18].
Table 2: Typical Performance Data for Kresoxim-methyl Analysis in Soil
The modified QuEChERS protocol detailed in this application note provides a reliable, efficient, and robust method for the preparation of soil samples for the analysis of Kresoxim-methyl. The method demonstrates excellent recovery and precision, making it suitable for routine environmental monitoring and research applications. The choice of the final analytical technique, either LC-MS/MS or GC-MS, will depend on the specific requirements of the laboratory and the desired sensitivity. Proper method validation is essential to ensure the quality and defensibility of the analytical results.
References
Ammermann, E., et al. (n.d.). Kresoxim-methyl: Modification of a Naturally Occurring Compound to Produce a New Fungicide. SciSpace. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Kresoxim Methyl; 443410-25. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (2018). Kresoxim-methyl (199). Retrieved from [Link]
Malhat, F. M., & Tadros, M. G. (2013). Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS. Advances in Environmental Biology, 7(8), 1438-1447.
National Center for Biotechnology Information. (n.d.). Kresoxim-methyl. PubChem Compound Database. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Kresoxim-methyl (CAS 143390-89-0). Retrieved from [Link]
AERU. (n.d.). Kresoxim-methyl (Ref: BAS 490F). University of Hertfordshire. Retrieved from [Link]
Srinivas, T., et al. (2016). Determination of kresoxim-methyl residues in different types of In. Journal of Applicable Chemistry, 5(4), 844-851.
Li, Y., et al. (2022). The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS. Frontiers in Plant Science, 13, 888195.
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Kresoxim Methyl (BAS490 F); 443410-35. Retrieved from [Link]
Li, J. Z., Wu, X., & Hu, J. Y. (2006). Determination of fungicide kresoxim-methyl residues in cucumber and soil by capillary gas chromatography with nitrogen-phosphorus detection. Journal of Environmental Science and Health, Part B, 41(4), 427–436.
Navalón, A., Prieto, A., Araujo, L., & Vílchez, J. L. (2004). Determination of pyrimethanil and kresoxim-methyl in soils by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 379(7-8), 1100–1105.
Li, Y., et al. (2022). Average recovery, LODs, and LOQs of kresoxim-methyl in banana and soil. ResearchGate. Retrieved from [Link]
Gothi, P. (2025, July 15). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography.
Zhang, Y., et al. (2023). The Dissipation Kinetics, Residue Level and Dietary Risk of Kresoxim-Methyl in Rosa roxburghii and Soil Based on the QuEChERS Method Coupled with LC-MS/MS.
Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
Chen, L., et al. (2021). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry, 69(27), 7844–7854.
Farajzadeh, M. A., et al. (2014). A one-step microwave-assisted extraction procedure for highly efficient multiresidue extraction of seven fungicides in soil. Analytical Methods, 6(8), 2653-2661.
UCT. (2020, November 12). Determination of Pesticide Residues in Soil Using a QuEChERS Approach.
Navalón, A., et al. (2004). Determination of pyrimethanil and kresoxim-methyl in soils by headspace solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. SANTE/11813/2017.
Liu, X., et al. (2013). Residue analysis of kresoxim-methyl and boscalid in fruits, vegetables and soil using liquid-liquid extraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, August 27). ECM for Kresoxim-methyl in Soil - MRID 44341025. Retrieved from [Link]
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the new active KRESOXIM-METHYL in the product STROBY WG FUNGICIDE.
Rahman, M. M., et al. (2013). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant using gas chromatography.
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: High-Efficiency Extraction of Kresoxim-methyl from Complex Fruit and Vegetable Matrices
Audience: Analytical Chemists, Food Safety Scientists, and Pesticide Residue Analysts
Strategic Overview: The Challenge of Kresoxim-methyl Analysis
Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely used to control diseases like scab and powdery mildew on fruits and vegetables.[1][2] Its mode of action involves inhibiting mitochondrial respiration in fungi.[1] Due to its direct application to crops, monitoring its residue levels is critical for ensuring food safety and compliance with Maximum Residue Limits (MRLs).
The primary analytical challenge lies in efficiently extracting Kresoxim-methyl from diverse and complex sample matrices. Fruits and vegetables are rich in interfering substances such as pigments (chlorophyll), sugars, organic acids, and lipids.[3][4] These co-extractives can lead to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during instrumental analysis, leading to inaccurate quantification.[5][6][7][8] Therefore, a robust sample preparation protocol is not merely a preliminary step but the cornerstone of a reliable analytical method.
This guide provides a comprehensive overview and detailed protocols for the extraction of Kresoxim-methyl, with a primary focus on the widely adopted QuEChERS methodology. The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot the methods for their specific applications.
Analyte Profile: Physicochemical Properties of Kresoxim-methyl
Understanding the chemical nature of Kresoxim-methyl is fundamental to designing an effective extraction strategy. Its properties dictate its solubility in various solvents and its behavior during cleanup steps.
Low volatility makes it suitable for both LC and GC analysis, though GC can be challenging for its metabolites.[13]
Stability
Stable in acidic to neutral conditions (pH 3-7), but hydrolyzes in basic conditions (pH 9).[12]
Extraction and cleanup should be performed under neutral or slightly acidic conditions to prevent degradation.
The QuEChERS Method: A Paradigm Shift in Pesticide Residue Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in food matrices.[14][15][16] It streamlines the extraction and cleanup process, offering significant advantages over traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods in terms of speed, cost, and solvent consumption.[15][17]
The core principle involves two stages:
Extraction/Partitioning: The sample is homogenized and extracted with acetonitrile. The addition of salts induces phase separation between the aqueous sample layer and the acetonitrile layer, partitioning the pesticides into the organic phase.
Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile extract is "cleaned up" by adding a combination of sorbents that bind to and remove interfering matrix components.
Diagram of the QuEChERS Workflow
Caption: General workflow for the QuEChERS extraction and cleanup method.
Protocol 1: Modified QuEChERS Method for Kresoxim-methyl
This protocol is based on the AOAC Official Method 2007.01 and is suitable for a wide range of fruits and vegetables.[18] The use of a citrate buffer helps to maintain a stable pH, preventing the degradation of base-sensitive pesticides.
Materials and Reagents
Solvents: HPLC-grade or pesticide residue grade acetonitrile (ACN).
d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane), anhydrous MgSO₄. For highly pigmented samples (e.g., berries, leafy greens), Graphitized Carbon Black (GCB) may be required.
Equipment: High-speed homogenizer, centrifuge capable of >3000 rpm, vortex mixer, 50 mL and 15 mL polypropylene centrifuge tubes.
Standards: Certified reference standard of Kresoxim-methyl.
Step-by-Step Procedure
Part A: Sample Extraction
Homogenization: Prepare a representative sample by homogenizing at least 200 g of the fruit or vegetable. For high-water-content samples, cryogenic milling with dry ice can improve homogeneity and prevent pesticide degradation.[19]
Weighing: Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. The acetic acid helps to improve the recovery of certain pesticides and stabilizes base-sensitive compounds like Kresoxim-methyl.
Salting-Out: Add a pre-packaged salt mixture containing 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate . The MgSO₄ absorbs excess water, while the salt mixture induces phase separation.[17]
Shaking & Centrifugation: Immediately cap the tube and shake vigorously for 1 minute. This ensures thorough mixing and partitioning of Kresoxim-methyl into the acetonitrile layer. Centrifuge at ≥3000 rpm for 5 minutes .
Part B: Dispersive SPE (d-SPE) Cleanup
The choice of d-SPE sorbent is critical and depends on the sample matrix.
For General Fruits & Vegetables (e.g., apples, pears, tomatoes):
Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA .
The PSA effectively removes organic acids, sugars, and other polar interferences.[18] The MgSO₄ removes any remaining water.
For High-Fat/Wax Samples (e.g., avocado, citrus peel):
Use a d-SPE mixture containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .
The C18 sorbent is non-polar and helps to remove lipids and waxes that would otherwise interfere with the analysis.[20]
For Highly Pigmented Samples (e.g., strawberries, spinach):
Use a d-SPE mixture containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB .
Caution: GCB can adsorb planar pesticides. While Kresoxim-methyl is not strictly planar, its recovery should be validated when using GCB. An alternative is to use a smaller amount of GCB or a different cleanup strategy if recovery is low.
Final Steps for all d-SPE variations:
Vortex & Centrifuge: After adding the d-SPE sorbents, cap the tube, vortex for 30-60 seconds, and centrifuge at ≥4000 rpm for 5 minutes .
Final Extract: The resulting supernatant is the final, cleaned extract. Carefully transfer it to an autosampler vial for analysis by LC-MS/MS or GC-MS.
Method Validation and Overcoming Matrix Effects
Method validation is a mandatory process to ensure that the analytical method is fit for its intended purpose.[21][22][23] Key parameters must be assessed according to guidelines such as those from SANTE/11312/2021.[24]
Determined by analyzing blank matrix samples spiked with a known concentration of Kresoxim-methyl before extraction. This assesses the efficiency of the entire extraction and cleanup process.
Assesses the repeatability of the method. Calculated from multiple replicate analyses (n≥5) of a spiked sample at the same concentration.
Linearity (r²)
> 0.99
A calibration curve is generated to demonstrate the proportional relationship between instrument response and analyte concentration.
Limit of Quantification (LOQ)
Lowest validated spike level meeting recovery and precision criteria.
The LOQ should be at or below the regulatory MRL. For Kresoxim-methyl, LOQs of 0.005-0.05 mg/kg are commonly achieved.[8][13][25]
The Critical Role of Matrix-Matched Calibration
Due to the inevitability of some co-extracted matrix components, matrix effects are a significant concern in pesticide residue analysis.[4][5] These effects can cause signal suppression or enhancement, leading to under- or over-estimation of the residue concentration.[7][8]
To compensate for these effects, matrix-matched calibration is the most reliable quantification technique. This involves preparing calibration standards in a blank matrix extract (a sample of the same fruit or vegetable known to be free of Kresoxim-methyl) that has been processed through the entire extraction and cleanup procedure.[4][6] This ensures that the standards and the samples experience the same matrix effects, leading to more accurate results.
Alternative and Complementary Techniques
While QuEChERS is dominant, other techniques can be valuable, particularly for cleanup or for specific matrices.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
SPE can be used as an alternative to d-SPE for a more controlled cleanup, albeit at a slower pace. It is particularly useful for complex or "dirty" extracts.[3][26]
Diagram of SPE Cleanup Workflow
Caption: Basic steps involved in Solid-Phase Extraction (SPE) cleanup.
Brief Protocol:
Cartridge Selection: A C18 or a specific pesticide cleanup cartridge (e.g., containing PSA and GCB) is typically used.
Conditioning: The cartridge is conditioned according to the manufacturer's instructions, usually by passing a non-polar solvent followed by a polar solvent.
Loading: The crude sample extract (e.g., from the initial QuEChERS extraction before d-SPE) is passed through the cartridge.
Washing: A weak solvent is passed through to wash away interfering compounds while the analyte remains bound to the sorbent.
Elution: A stronger solvent is used to elute the Kresoxim-methyl, which is then collected for analysis.
Conclusion
The successful analysis of Kresoxim-methyl in fruits and vegetables is heavily reliant on a well-designed and validated sample preparation strategy. The QuEChERS method offers a robust, efficient, and cost-effective approach for the vast majority of matrices. By understanding the physicochemical properties of Kresoxim-methyl and the principles behind each step of the extraction and cleanup process, analysts can achieve accurate and reliable results. The use of matrix-matched calibration is paramount to mitigate the unavoidable matrix effects and ensure data integrity for regulatory compliance and consumer safety.
References
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Available at: [Link]
Ammermann, E., et al. (1992). Kresoxim-methyl: A new fungicide from the strobilurin series. Brighton Crop Protection Conference--Pests and Diseases.
Pico, Y., et al. (2019). A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. Current Analytical Chemistry.
Gómez-Ramos, M. M., et al. (2013). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS.
Chrzescijanska, E., et al. (2015). Matrix effects observed during pesticide residue analysis in fruits by GC. Food Analytical Methods.
Gómez-Ramos, M. M., et al. (2016). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Analytical Methods.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6112114, Kresoxim-methyl. Available at: [Link]
Codex Alimentarius Commission. (2017). Guidelines on performance criteria for methods of analysis for the determination of pesticide residues in food and feed (CXG 90-2017). Available at: [Link]
El-Saeid, M. H., et al. (2020). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. Journal of Environmental Science and Health, Part B.
SCION Instruments. (2025). A Comprehensive Guide to Pesticide Residue Analysis. Available at: [Link]
European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. Available at: [Link]
DrugFuture. (n.d.). Kresoxim-methyl. Available at: [Link]
Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. The Analyst.
Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. PubMed. Available at: [Link]
Navalón, A., et al. (2002). Determination of pyrimethanil and kresoxim-methyl in green groceries by headspace solid-phase microextraction and gas chromatography-mass spectrometry.
Food and Agriculture Organization of the United Nations. (2019). JMPR Monograph - Kresoxim-methyl. Available at: [Link]
Lee, S., et al. (2016). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. Food Science and Biotechnology.
Environmental Protection Agency (EPA). (n.d.). Pesticides - Fact Sheet for Kresoxim-methyl. Available at: [Link]
Rahman, M. M., et al. (2015). Residue analysis of kresoxim-methyl and boscalid in fruits, vegetables and soil using liquid-liquid extraction and gas chromatography-mass spectrometry.
Asfaw, T. G., et al. (2023). A Highly Selective Analytical Method Based on Salt-Assisted Liquid-Liquid Extraction for Trace-Level Enrichment of Multiclass Pesticide Residues in Cow Milk for Quantitative Liquid Chromatographic Analysis. Journal of Analytical Methods in Chemistry.
Lehotay, S. J. (2011). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Journal of Agricultural and Food Chemistry.
Psillakis, E. (2009). Current Trends in Liquid-Liquid Microextraction for Analysis of Pesticide Residues in Food and Water.
Oliveira, A. F. F., et al. (2020). Determination of Kresoxim-Methyl in Water and in Grapes by High-Performance Liquid Chromatography (HPLC) Using Photochemical-Induced Fluorescence and Dispersive Liquid-Liquid Microextraction (DLLME). Analytical Letters.
Ismail, B. S., et al. (2011). Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. Journal of Tropical Agriculture and Food Science.
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Kresoxim-methyl (Animal and Fishery Products). Available at: [Link]
Sharma, A., et al. (2023). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Current Agriculture Research Journal.
Park, J.-Y., et al. (2013). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant using gas chromatography. Journal of the Korean Society for Applied Biological Chemistry.
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, etc. Available at: [Link]
Khan, Z., et al. (2018). Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. Journal of Analytical & Pharmaceutical Research.
Australian Pesticides and Veterinary Medicines Authority (APVMA). (n.d.). Public Release Summary - Evaluation of the new active KRESOXIM-METHYL in the product STROBY WG FUNGICIDE. Available at: [Link]
Food and Agriculture Organization of the United Nations. (2018). Kresoxim-methyl (199) - JMPR Evaluation. Available at: [Link]
Lee, J., et al. (2018). LC-MS/MS condition for the analysis of kresoxim-methyl. Pest Management Science.
Application Note: Absolute Quantification of Kresoxim-methyl in Complex Agricultural Matrices Using Kresoxim-methyl-d7 Isotope Dilution and LC-MS/MS
The Analytical Challenge: Matrix Effects in Strobilurin Quantification Kresoxim-methyl is a broad-spectrum strobilurin fungicide utilized globally to control fungal pathogens in high-value crops. Regulatory agencies enfo...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge: Matrix Effects in Strobilurin Quantification
Kresoxim-methyl is a broad-spectrum strobilurin fungicide utilized globally to control fungal pathogens in high-value crops. Regulatory agencies enforce strict Maximum Residue Limits (MRLs) for this compound; for instance, terminal residues in matrices like banana peels can range from 0.06 to 0.17 mg/kg, necessitating highly sensitive and accurate detection methodologies (1)[1].
When analyzing complex agricultural commodities, co-extracted matrix components (e.g., pigments, essential oils, and lipids) severely interfere with the electrospray ionization (ESI) process during LC-MS/MS analysis. This phenomenon—matrix-induced ion suppression—can artificially lower the detected concentration, leading to false-compliant results if traditional external calibration curves are used (2)[2].
Mechanistic Solution: Isotope Dilution Mass Spectrometry (IDMS)
To build a self-validating analytical system , this protocol employs Kresoxim-methyl-d7 as a Stable Isotope-Labeled Internal Standard (SIL-IS) (3)[3].
The Causality of Isotope Dilution:
Kresoxim-methyl-d7 contains seven deuterium atoms, shifting its precursor mass by +7 Da relative to the native analyte. Because the physicochemical properties (polarity, pKa, partitioning coefficient) of the deuterated isotope are virtually identical to the native compound, it co-elutes chromatographically. In the ESI source, matrix components compete for available charge. However, because both the native analyte and the SIL-IS enter the source simultaneously, they experience the exact same degree of ion suppression. By quantifying the ratio of the native analyte area to the SIL-IS area, the matrix effect is mathematically canceled out.
Fig 1. Isotope Dilution Mass Spectrometry (IDMS) mechanism for matrix effect correction.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for high-throughput pesticide extraction, consistently yielding recoveries of 70-120% with RSDs <5% (4)[4].
Reagents and Materials
Standards: Kresoxim-methyl (Native) and Kresoxim-methyl-d7 (SIL-IS).
Extraction Solvent: Acetonitrile (LC-MS grade) with 1% Formic Acid. Scientific Insight: Acetonitrile is selected because it effectively precipitates matrix proteins and minimizes the co-extraction of lipophilic interferences compared to acetone or ethyl acetate.
EN 15662 Extraction Salts: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.
dSPE Cleanup Sorbents: 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine). Scientific Insight: PSA is critical for removing organic acids, sugars, and polar pigments via hydrogen bonding and ion exchange, protecting the LC column and MS source from fouling (4)[4].
Step-by-Step Extraction Workflow
Homogenization: Cryogenically mill the sample to ensure a representative matrix. Weigh exactly 10.0 g of the homogenate into a 50 mL PTFE centrifuge tube.
SIL-IS Spiking: Add 50 µL of a 1.0 µg/mL Kresoxim-methyl-d7 working solution directly to the matrix. Critical Step: Allow the sample to equilibrate for 15 minutes. Why? This allows the SIL-IS to partition into the matrix pores, mimicking the exact extraction thermodynamics of the endogenous analyte.
Extraction: Add 10 mL of Acetonitrile (1% Formic Acid). Vortex vigorously for 1 minute.
Salting Out: Add the EN 15662 extraction salts. Shake immediately for 1 minute to prevent MgSO₄ agglomeration, which reduces its exothermic water-binding efficiency. Centrifuge at 4000 rpm for 5 minutes (5)[5].
dSPE Cleanup: Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.
Dilution: Dilute 500 µL of the cleaned supernatant with 500 µL of LC-MS grade water. Why? Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak fronting and distortion (the "solvent effect") during LC injection.
Analysis is performed using a UHPLC coupled to a Triple Quadrupole Mass Spectrometer (QqQ-MS/MS) operating in ESI positive mode, utilizing Multiple Reaction Monitoring (MRM) for high selectivity (6)[6].
Chromatographic Conditions:
Column: C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B: Methanol + 0.1% Formic Acid
Gradient: 10% B to 95% B over 8 minutes.
Table 1: MRM Parameters for Kresoxim-methyl and Kresoxim-methyl-d7 (7)[7], (8)[8].
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
Kresoxim-methyl
314.1
116.0
32
Quantification
Kresoxim-methyl
314.1
267.0
10
Qualification
Kresoxim-methyl-d7
321.1
123.0
32
Quantification
Kresoxim-methyl-d7
321.1
274.0
10
Qualification
*Note: Product ion m/z for the SIL-IS may vary slightly depending on the specific deuteration site of the commercial standard (e.g., if the fragment does not contain the deuterated moiety, the product ion will remain 116.0).
Method Validation and Self-Validating QC Criteria
To guarantee the analytical integrity of the batch, the protocol operates as a self-validating system. The following Quality Control (QC) metrics must be strictly met:
Absolute IS Area Check: While IDMS corrects for matrix effects, the absolute peak area of Kresoxim-methyl-d7 in the matrix sample must not fall below 40% of its area in a neat solvent standard. A drop below 40% indicates catastrophic ion suppression that exceeds the linear dynamic range of the MS detector, flagging the sample for further dilution.
Ion Ratio Confirmation: The ratio between the quantification and qualification transitions must be within ±30% of the reference standard to confirm peak identity and rule out isobaric interferences (9)[9].
Table 2: Representative Validation Data (Matrix: Fruit Peel)
Analyte
Spiking Level (µg/kg)
Recovery without IS (%)
Recovery with SIL-IS (%)
RSD (%)
Matrix Effect (%)
Kresoxim-methyl
10
62.4
98.7
4.2
-38.5
Kresoxim-methyl
100
65.1
101.2
3.8
-35.2
Data Interpretation: The table illustrates severe ion suppression (-38.5%) caused by the matrix. Without the internal standard, the recovery fails regulatory criteria (must be 70-120%). By utilizing Kresoxim-methyl-d7, the recovery is mathematically corrected to near 100%, proving the absolute necessity of the SIL-IS in complex matrices.
References
1.[8] "LC-MS/MS instrumental conditions for 365 target analytes: MRM transitions", KOSFAJ. 8
2.[6] "Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS", NIH PMC. 6
3.[5] "Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables", EURL-Pesticides. 5
4.[7] "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution", Agilent Technologies. 7
5.[9] "Validation Report 12", EURL-Pesticides. 9
6.[4] "QuEChERS Method for Pesticide Residue Analysis", Sigma-Aldrich. 4
7.[2] "Determination of pesticides in nectar collected by honey bees", DiVA Portal. 2
8.[1] "The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana", Frontiers in Environmental Science. 1
9.[3] "Oregon Health Authority, Public Health Division - Pesticide Analytes", Obrnuta Faza. 3
Application Note: Isotope Dilution LC-MS/MS for the Quantification of Kresoxim-methyl in Complex Food Matrices Using Kresoxim-methyl-d7
Target Audience: Analytical Chemists, Food Safety Researchers, and Mass Spectrometry Specialists. Introduction: The Analytical Challenge in Food Safety Kresoxim-methyl is a broad-spectrum strobilurin fungicide utilized g...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Food Safety Researchers, and Mass Spectrometry Specialists.
Introduction: The Analytical Challenge in Food Safety
Kresoxim-methyl is a broad-spectrum strobilurin fungicide utilized globally to control fungal pathogens in crops such as leafy vegetables, rice, and fruits. To ensure consumer safety, regulatory bodies enforce strict Maximum Residue Limits (MRLs), often requiring limits of quantification (LOQs) at or below 0.01 mg/kg[1].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level pesticide quantification. However, analyzing complex, highly pigmented, or lipid-rich food matrices introduces a critical analytical vulnerability: matrix effects . During electrospray ionization (ESI), co-eluting matrix components (e.g., chlorophylls, lipids, organic acids) compete with the target analyte for charge in the ESI droplet, leading to unpredictable ion suppression or enhancement.
To establish a self-validating, highly accurate quantitative workflow, Isotope Dilution Mass Spectrometry (IDMS) is employed. By utilizing Kresoxim-methyl-d7 —an isotopically labeled internal standard (IS)—analysts can mathematically nullify matrix effects, extraction losses, and ionization fluctuations.
Mechanistic Principles of Isotope Dilution
The efficacy of Kresoxim-methyl-d7 as an internal standard is rooted in its structural and isotopic causality:
Identical Physicochemical Behavior: Kresoxim-methyl-d7 is chemically identical to the native analyte. It exhibits the exact same extraction recovery during sample preparation and the exact same retention time during UHPLC separation.
Matrix Effect Cancellation: Because the native analyte and the D7 standard co-elute into the ESI source simultaneously, they experience the exact same degree of ion suppression. By quantifying the ratio of the native peak area to the D7 peak area, the suppression factor mathematically cancels out.
Isotopic Cross-Talk Prevention: The +7 Da mass shift (m/z 314.1 vs. 321.1) is critical. It is large enough to completely prevent isotopic cross-talk, ensuring that naturally occurring heavy isotopes of the native compound (e.g.,
C, O) do not artificially inflate the internal standard signal[2].
Figure 1: Workflow of Isotope Dilution Mass Spectrometry using Kresoxim-methyl-d7 for matrix effect correction.
The following protocol outlines a highly optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with UHPLC-MS/MS[3].
Reagents and Standard Preparation
Obtain native Kresoxim-methyl and Kresoxim-methyl-d7 (≥99% isotopic purity)[2].
Prepare a 1.0 µg/mL IS spiking solution of Kresoxim-methyl-d7 in LC-MS grade acetonitrile (ACN).
Step-by-Step QuEChERS Extraction Workflow
Step 1: Homogenization & Spiking. Weigh 10.0 g of homogenized sample (e.g., spinach) into a 50 mL centrifuge tube. Causality: Spike 100 µL of the Kresoxim-methyl-d7 IS solution directly onto the matrix before adding extraction solvents. This ensures the IS undergoes the exact same extraction kinetics and potential degradation as the native incurred residues, establishing the foundation of the self-validating system.
Step 2: Extraction. Add 10 mL of ACN and vortex for 1 minute. Causality: ACN is utilized because it effectively precipitates matrix proteins and extracts a broad polarity range of pesticides while separating cleanly from water during the subsequent salting-out phase[1].
Step 3: Salting Out. Add 4.0 g anhydrous MgSO
and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 5,000 rpm for 5 minutes. Causality: MgSO drives the exothermic partitioning of water away from the ACN phase, forcing the relatively non-polar Kresoxim-methyl into the upper organic layer.
Step 4: dSPE Clean-up. Transfer 1 mL of the ACN supernatant to a dSPE tube containing 150 mg MgSO
, 25 mg Primary Secondary Amine (PSA), and 7.5 mg Graphitized Carbon Black (GCB). Vortex for 1 minute and centrifuge. Causality: PSA removes interfering organic acids and sugars. GCB is critical for removing chlorophyll in pigmented matrices. While GCB can inadvertently adsorb planar pesticides, Kresoxim-methyl's non-planar strobilurin structure prevents significant adsorptive losses.
Step 5: Dilution for Injection. Dilute 250 µL of the cleaned supernatant with 750 µL of LC-MS grade water (1:4 ratio) in an autosampler vial. Causality: Diluting the highly organic extract with water matches the initial aqueous conditions of the UHPLC mobile phase, preventing peak broadening and solvent-induced peak distortion during injection[1].
LC-MS/MS Conditions
Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.
Mobile Phase:
Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
Phase B: Methanol with 0.1% formic acid.
Causality: The inclusion of ammonium formate in Phase A suppresses the formation of unpredictable sodium adducts ([M+Na]
), driving the quantitative formation of the desired protonated precursor ion ([M+H]) at m/z 314.1, thereby stabilizing the ESI signal.
The D7 isotopic label is strategically located on the phenoxymethyl moiety (methyl-d3, phenoxy-d4) of the Kresoxim-methyl molecule[2]. During collision-induced dissociation (CID) in the mass spectrometer, the methoxyimino-benzeneacetic acid fragment (m/z 116.0) is cleaved from the labeled moiety. Consequently, this quantifier ion remains unshifted at m/z 116.0 for both the native and D7 compounds. Conversely, the qualifier fragment retains the labeled ring, shifting from m/z 223.0 to m/z 230.0[4][5].
Table 1: MRM Transitions and Collision Energies for Native and D7 Analytes
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
Kresoxim-methyl
314.1
116.0
32
Quantifier
Kresoxim-methyl
314.1
223.0
15
Qualifier
Kresoxim-methyl-d7
321.1
116.0
32
Quantifier
Kresoxim-methyl-d7
321.1
230.0
15
Qualifier
Self-Validating System Criteria
The protocol acts as a self-validating system through the continuous monitoring of the Kresoxim-methyl-d7 absolute peak area. While the Native/D7 ratio corrects for matrix suppression, tracking the raw D7 peak area across the analytical batch immediately flags catastrophic extraction failures, severe injection anomalies, or unacceptable ion source degradation (e.g., if the IS area drops by >50% compared to solvent standards).
Validates extraction efficiency and proves minimal adsorptive losses during dSPE cleanup.
Precision (RSD)
≤ 20%
Ensures reproducibility of the IS correction across multiple matrix injections.
Retention Time Drift
± 0.1 min
Confirms stable chromatography and the true co-elution of Native and D7 species.
Ion Ratio Tolerance
± 30%
Verifies that no isobaric matrix interferences are skewing the quantifier/qualifier ratio.
Conclusion
The integration of Kresoxim-methyl-d7 into QuEChERS LC-MS/MS workflows transforms a highly variable extraction process into a robust, self-validating analytical system. By leveraging the identical physicochemical properties and distinct mass shift of the D7 label, laboratories can confidently report trace-level pesticide residues in the most challenging food matrices, ensuring strict compliance with global food safety regulations.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Toxicologists, Agronomic Researchers, and Drug/Chemical Development Professionals
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction and Mechanistic Rationale
Kresoxim-methyl is a broad-spectrum strobilurin fungicide utilized extensively in agricultural settings, particularly in orchards for the control of fungal pathogens like Venturia inaequalis (apple scab). Mechanistically, kresoxim-methyl acts by binding to the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain[1]. This binding halts the proton gradient, effectively uncoupling oxidative phosphorylation and inhibiting ATP synthesis, leading to fungal cell death[1].
While highly effective against fungi, the occupational handling of kresoxim-methyl necessitates rigorous exposure monitoring. Regulatory agencies traditionally rely on patch dosimetry to estimate dermal exposure; however, this method extrapolates localized deposition to the entire body surface area, often overestimating Actual Dermal Exposure (ADE) by up to 25-fold[2]. To generate high-fidelity toxicokinetic data and perform accurate risk assessments, Whole-Body Dosimetry (WBD) is the gold standard. WBD directly quantifies the spatial distribution of pesticide deposition across the operator's body, providing a self-validating framework for evaluating Personal Protective Equipment (PPE) efficacy and systemic risk[2].
Caption: Kresoxim-methyl mitochondrial inhibition pathway and mechanism of action.
Toxicokinetics and Exposure Causality
Understanding the pharmacokinetics of kresoxim-methyl is critical for designing the dosimetry workflow. Upon oral administration, kresoxim-methyl is rapidly but incompletely absorbed (~60%) and widely distributed before being metabolized and excreted primarily via feces and urine[1]. However, in occupational scenarios (mixing, loading, and application), oral ingestion is negligible.
The primary vectors of occupational exposure are dermal absorption and inhalation .
Dermal Exposure: Accounts for >99% of total exposure during agricultural application[2]. In the absence of specific formulation data, regulatory bodies like the EPA often assume a conservative 100% Dermal Absorption Factor (DAF) for risk assessment, though specific strobilurin formulations may demonstrate a DAF closer to 13%[3][4].
Inhalation Exposure: While representing a minute fraction of total mass (often <0.0001% of the applied active ingredient), inhalation bypasses first-pass hepatic metabolism. Therefore, Actual Inhalation Exposure (AIE) must be captured using personal air monitors[2].
Experimental Protocol: Whole-Body Dosimetry System
This protocol outlines a self-validating WBD system designed to capture, extract, and quantify kresoxim-methyl exposure during mixing/loading and speed-sprayer application.
Phase 1: Dosimeter Preparation and Calibration
Causality Check: Why use specific materials? Cotton long johns are selected for the inner dosimeter because their high absorptive capacity mimics the human stratum corneum's retention of lipophilic strobilurins, ensuring no breakthrough is missed.
Inner Dosimeter: Equip operators with pre-washed 100% cotton long underwear (shirts and pants) to measure ADE.
Outer Dosimeter: Equip operators with standard agricultural workwear (e.g., polyester/cotton blend coveralls) to measure Potential Dermal Exposure (PDE).
Extremity Monitors: Provide operators with inner cotton gloves and outer nitrile gloves. Fit operators with a cotton veil attached to a standard cap to capture head/neck deposition.
Inhalation Sampler: Attach an Institute of Occupational Medicine (IOM) sampler equipped with a glass fiber filter to the operator's breathing zone (collar level). Calibrate the portable sampling pump to a flow rate of 2.0 L/min to mimic human tidal breathing volumes[2][5].
Phase 2: Field Execution and Self-Validation
Trustworthiness Principle: A dosimetry study is only as reliable as its environmental controls. Field recovery spikes are mandatory to account for photolytic degradation or evaporative losses in the field.
Field Recovery Spiking (QA/QC): Prior to the operation, spike blank dosimeter matrices (cotton, nitrile, glass fiber) with a known concentration of kresoxim-methyl. Leave these exposed to ambient orchard conditions for the duration of the trial.
Mixing/Loading Scenario: Operator handles the concentrated kresoxim-methyl formulation, diluting it into the 3000 L speed sprayer tank.
Application Scenario: Operator drives the speed sprayer through the orchard.
Harvesting Dosimeters: Post-application, carefully remove dosimeters in a clean environment to prevent cross-contamination. Section the garments into distinct anatomical regions (arms, chest, back, thighs, shins, hands)[2].
Phase 3: Extraction and LC-MS/MS Quantification
Solvent Extraction: Submerge sectioned matrices in an optimized extraction solvent (e.g., Acetonitrile/Water). Agitate via ultrasonic bath for 30 minutes.
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.
Instrumental Analysis: Analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI+). Monitor the specific MRM transitions for kresoxim-methyl to ensure high selectivity against organic orchard background noise.
Caption: Whole-body dosimetry experimental workflow and self-validation system.
Quantitative Data Presentation
The following table synthesizes the exposure distribution data derived from WBD studies of kresoxim-methyl in apple orchards[2][5]. This data highlights the critical difference in exposure pathways between mixing the concentrate and applying the dilute spray.
Exposure Parameter
Mixing / Loading Scenario
Speed Sprayer Application Scenario
Total Dermal Exposure
9.7 mg (0.002% of total a.i.)
66.5 mg (0.009% of total a.i.)
Total Inhalation Exposure
1.2 µg (1.7 × 10⁻⁶% of a.i.)
34.8 µg (4.6 × 10⁻⁵% of a.i.)
Primary Exposed Body Part 1
Forearms (35.5%)
Shins (18.5%)
Primary Exposed Body Part 2
Chest & Stomach (30.2%)
Chest & Stomach (16.0%)
Primary Exposed Body Part 3
Hands (17.9%)
Thighs (15.8%)
Daily ADE (Actual Dermal)
711.8 µ g/day
1825.8 µ g/day
Daily AIE (Actual Inhalation)
4.3 µ g/day
116.1 µ g/day
Data Interpretation Note: During mixing/loading, the forearms and hands are disproportionately exposed due to the handling of concentrated formulation containers. Conversely, during speed sprayer application, the lower extremities (shins, thighs) face higher exposure due to spray drift and contact with treated foliage[2][5].
Quality Assurance and Risk Assessment
Breakthrough Analysis
A critical self-validating metric in WBD is the Breakthrough Rate . This is calculated by comparing the mass of kresoxim-methyl on the inner dosimeter to the outer dosimeter. If the inner dosimeter contains >10% of the total regional mass, it indicates a failure in the protective capacity of the outer garment, requiring an immediate reassessment of the recommended PPE.
Risk Index (RI) Calculation
To determine occupational safety, the calculated daily exposure (ADE + AIE) is compared against the Acceptable Operator Exposure Level (AOEL).
Risk Index (RI) = Estimated Daily Exposure / AOEL
If the RI is < 1, the exposure is considered safe. Studies utilizing WBD have consistently demonstrated that when standard PPE is worn, the RI for kresoxim-methyl remains significantly below 1, indicating a low risk of systemic toxicity for agricultural operators[2][5].
References
Moon, J.-K., et al. "Whole body dosimetry and risk assessment of agricultural operator exposure to the fungicide kresoxim-methyl in apple orchards." Ecotoxicology and Environmental Safety, 2018. [Link]
World Health Organization (WHO). "KRESOXIM-METHYL - JMPR Report." WHO Pesticide Evaluation Scheme.[Link]
Application Note: Headspace Solid-Phase Microextraction (HS-SPME) for the Trace Analysis of Kresoxim-methyl
Introduction & Mechanistic Principles Kresoxim-methyl is a highly effective, broad-spectrum strobilurin fungicide utilized extensively in agriculture to control fungal diseases in crops such as grapes, strawberries, toma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Principles
Kresoxim-methyl is a highly effective, broad-spectrum strobilurin fungicide utilized extensively in agriculture to control fungal diseases in crops such as grapes, strawberries, tomatoes, and rice[1][2]. Due to its widespread application, rigorous monitoring of its residues in environmental (soil, water) and food matrices is mandated to ensure consumer safety and regulatory compliance.
Traditional sample preparation techniques for pesticide residue analysis—such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE)—are often solvent-intensive, time-consuming, and prone to analyte loss. Solid-Phase Microextraction (SPME) offers a solvent-free, highly sensitive alternative that integrates sampling, extraction, concentration, and sample introduction into a single continuous process[3].
For complex matrices like soil or fruit homogenates, Headspace SPME (HS-SPME) is the optimal configuration. By suspending the coated fused-silica fiber in the vapor phase above the sample, HS-SPME isolates the extraction phase from non-volatile macromolecules (e.g., humic acids, pectins, and sugars)[3][4]. This physical separation prevents irreversible fiber fouling, extends the lifespan of the polymeric coating, and significantly reduces matrix-induced signal suppression during downstream Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Thermodynamic equilibrium of kresoxim-methyl between matrix, headspace, and fiber.
Experimental Design & Rationale
Designing an effective HS-SPME protocol requires a deep understanding of the thermodynamic and kinetic forces driving analyte partitioning. Every parameter must be deliberately optimized to maximize the partition coefficient (
) between the fiber and the sample.
Fiber Selection: The Role of Polarity
The extraction efficiency of SPME is fundamentally governed by the principle of "like dissolves like." While 100 µm Polydimethylsiloxane (PDMS) fibers are standard for non-polar volatile organic compounds[5][6], kresoxim-methyl contains polar ester and ether functional groups. Therefore, an 85 µm Polyacrylate (PA) fiber is highly recommended[1][4]. The polar nature of the PA coating facilitates superior dipole-dipole interactions with the strobilurin structure, yielding significantly higher recovery rates compared to PDMS.
The Salting-Out Effect
To drive the relatively hydrophobic kresoxim-methyl molecules out of the aqueous phase and into the headspace, the ionic strength of the matrix must be manipulated. By adding a high concentration of Sodium Chloride (NaCl)—typically up to saturation (~30% w/v)—the water molecules become occupied with hydrating the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
and ions. This decreases the thermodynamic activity of the free water, drastically reducing the solubility of the analyte and forcing it into the vapor phase.
Temperature and Time Dynamics
SPME is an equilibrium-driven process characterized by competing thermodynamic forces.
Heating the sample (e.g., to 50°C–60°C) increases the vapor pressure of kresoxim-methyl, accelerating its mass transfer into the headspace.
However, adsorption onto the fiber is an exothermic process . If the temperature is too high, the partition coefficient drops, and the analyte will desorb back into the headspace[1][4].
An optimal extraction temperature of 50°C balances these forces, ensuring rapid kinetics without sacrificing thermodynamic yield.
Step-by-Step Protocol: HS-SPME-GC-MS
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates mandatory blanking and internal standardization to continuously monitor extraction efficiency and instrumental drift.
Reagents & Materials
Fiber : 85 µm Polyacrylate (PA) SPME fiber assembly (pre-conditioned at 280°C for 1 hour prior to first use).
Vials : 10 mL or 20 mL precision glass SPME vials with PTFE/silicone septa and magnetic screw caps.
Standards : Kresoxim-methyl analytical standard (>99% purity); Internal Standard (IS) such as Kresoxim-methyl-d3 or Triphenyl phosphate.
Self-Validating System Preparation
System Suitability Test (SST) : Inject 1 µL of a 1 µg/mL kresoxim-methyl standard directly into the GC-MS. Verify peak symmetry, retention time stability, and signal-to-noise ratio (>10:1 for LOQ).
Fiber Blanking : Insert the PA fiber into the GC inlet at 250°C for 5 minutes. Trigger a GC-MS run to confirm the absence of ghost peaks or carryover from previous extractions.
Sample Preparation & Extraction Workflow
Homogenization : Weigh 2.0 g of the homogenized sample (e.g., soil, crushed grapes, or tomato paste) into a 10 mL SPME vial[1][4].
Buffering & Salting-Out : Add 5.0 mL of HPLC-grade water and 1.5 g of NaCl (yielding a ~30% w/v solution).
Internal Standardization : Spike the matrix with 10 µL of the Internal Standard solution (1 µg/mL). Causality: The IS undergoes the exact same thermodynamic partitioning as the analyte, automatically correcting for minor fluctuations in temperature, agitation rate, or matrix composition.
Equilibration : Seal the vial and place it in a thermostatic agitator at 50°C. Agitate at 500 rpm for 15 minutes to allow the analyte to reach equilibrium between the aqueous phase and the headspace[1].
Extraction : Pierce the septum with the SPME needle and expose the 85 µm PA fiber to the headspace for exactly 45 minutes at 50°C under continuous agitation.
Desorption : Retract the fiber, transfer the assembly to the GC inlet, and expose the fiber for 3 minutes at 250°C in splitless mode to thermally desorb the analytes onto the head of the analytical column.
Step-by-step HS-SPME and GC-MS analytical workflow for kresoxim-methyl.
GC-MS (SIM) Analysis Conditions
Column : DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or equivalent.
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
Oven Program : Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer : Electron Ionization (EI) source at 70 eV. Source temperature: 230°C.
Selected Ion Monitoring (SIM) : Monitor m/z 116 (quantification ion), and m/z 131, 206 (qualification ions) for kresoxim-methyl[7].
Quantitative Data & Method Performance
The implementation of HS-SPME coupled with GC-MS yields highly sensitive and reproducible results across various complex matrices. Because the matrix heavily influences the partition coefficient (
), calibration curves must be generated using an analyte-free matrix (matrix-matched calibration) to ensure accurate quantification.
Below is a summary of validated analytical performance metrics from authoritative literature utilizing SPME for kresoxim-methyl analysis:
Navalón, A., Prieto, A., Araujo, L., & Vílchez, J. L. (2002). Determination of pyrimethanil and kresoxim-methyl in green groceries by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 975(2), 355-360. URL:[Link]
Navalón, A., Prieto, A., Araujo, L., & Vílchez, J. L. (2004). Determination of pyrimethanil and kresoxim-methyl in soils by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1048(2), 231-237. URL:[Link]
Chaia, M. K., & Tan, G. H. (2014). Determination of some selected pesticide residues in apple juice by solid-phase microextraction coupled to gas chromatography - mass spectrometry. Acta Universitatis Agriculturae et Silviculturae Mendelianae Brunensis, 62(5), 891-897. URL: [Link]
IntechOpen. (2012). Recent Developments and Applications of Microextraction Techniques for the Analysis of Pesticide Residues in Fruits and Vegetables. IntechOpen Book Series. URL:[Link]
Technical Support Center: Overcoming Matrix Effects in Kresoxim-methyl Analysis
Welcome to the technical support center for Kresoxim-methyl analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Kresoxim-methyl in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Kresoxim-methyl analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Kresoxim-methyl in various sample types. As a strobilurin fungicide, Kresoxim-methyl's analysis is often complicated by matrix effects, which can significantly impact the accuracy and reliability of your results.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome these challenges.
Understanding the Challenge: What are Matrix Effects?
In analytical chemistry, particularly in sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. When these co-extracted components interfere with the ionization and detection of the target analyte (Kresoxim-methyl), it is known as a matrix effect.[4] This can lead to either signal suppression (a lower-than-actual reading) or signal enhancement (a higher-than-actual reading), both of which compromise data integrity.[4][5][6]
Kresoxim-methyl, with a molecular formula of C18H19NO4, is a crystalline solid with low water solubility and a log Kow of 3.40, indicating its lipophilic nature.[7][8] These properties influence its extraction and susceptibility to interference from lipids, pigments, and other organic molecules present in complex matrices like fruits, vegetables, soil, and biological fluids.[1][9][10]
Frequently Asked Questions (FAQs)
Q1: I'm seeing poor recovery and inconsistent results for Kresoxim-methyl in my fruit and vegetable samples. Could this be due to matrix effects?
A1: Absolutely. Poor recovery and high variability are classic indicators of matrix effects.[5][11] In complex matrices such as fruits and vegetables, co-extracted compounds like pigments (e.g., chlorophyll), sugars, organic acids, and lipids can significantly interfere with the ionization of Kresoxim-methyl in the mass spectrometer source.[4] This interference can lead to ion suppression, resulting in lower measured concentrations and, consequently, poor recovery.
To confirm if you are experiencing matrix effects, you can perform a simple diagnostic test:
Prepare a Kresoxim-methyl standard in a pure solvent (e.g., acetonitrile or methanol).
Prepare another standard at the same concentration in a blank matrix extract (a sample of the same fruit or vegetable that is known to be free of Kresoxim-methyl).
Analyze both standards under the same LC-MS/MS or GC-MS conditions.
Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value significantly different from 100% (e.g., <80% or >120%) indicates a matrix effect. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.
Q2: What is the QuEChERS method, and can it help reduce matrix effects for Kresoxim-methyl analysis?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[12][13][14] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[13][14][15]
The cleanup step is crucial for mitigating matrix effects. It typically uses a combination of sorbents to remove specific types of interferences:
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some lipids.[4][16]
C18 (Octadecylsilane): Removes non-polar interferences like lipids and waxes.[4][17]
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and carotenoids. However, GCB should be used with caution as it can also retain planar pesticides like Kresoxim-methyl.[4][16]
By selectively removing these interfering compounds, QuEChERS can significantly improve the quality of your Kresoxim-methyl analysis.[12]
Q3: I'm still observing matrix effects even after using a standard QuEChERS protocol. What are my next steps?
A3: If a standard QuEChERS cleanup is insufficient, you may need to either optimize the cleanup step or employ a different mitigation strategy. Here are a few options:
Optimize d-SPE Sorbents: The type and amount of sorbent can be adjusted based on your specific matrix. For fatty matrices like avocados, increasing the amount of C18 might be beneficial.[4] For highly pigmented samples like leafy greens, a small, carefully optimized amount of GCB could be tested.
Dilution: A straightforward approach to reduce the concentration of matrix components is to dilute the final extract.[5] However, this also dilutes your analyte, so your instrument must have sufficient sensitivity to detect Kresoxim-methyl at the lower concentration.[5]
Matrix-Matched Calibration: This is a highly effective strategy to compensate for matrix effects that cannot be eliminated through cleanup.[18] It involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[18] This ensures that the standards and samples experience similar matrix-induced suppression or enhancement, leading to more accurate quantification.[19][20]
Isotope Dilution: This is considered the gold standard for overcoming matrix effects. It involves adding a known amount of a stable isotope-labeled internal standard (e.g., Kresoxim-methyl-d4) to the sample before extraction.[21] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it will be affected by the matrix in the same way. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved regardless of matrix effects.[21]
Troubleshooting Guides
Issue 1: Peak Shape Distortion and Retention Time Shifts
Symptom: You observe fronting, tailing, or splitting of the Kresoxim-methyl peak, or the retention time is inconsistent between injections.
Potential Cause: High concentrations of co-eluting matrix components can overload the analytical column or interact with the analyte, affecting its chromatographic behavior.
Troubleshooting Steps:
Enhance Sample Cleanup: Re-evaluate your QuEChERS or SPE cleanup protocol. Consider using a different combination or a larger quantity of sorbents.
Dilute the Sample: As a first step, try diluting your final extract 5- or 10-fold with the initial mobile phase composition.[5]
Optimize Chromatography: Adjust your LC gradient to better separate Kresoxim-methyl from interfering matrix components. A shallower gradient or a different column chemistry might provide the necessary resolution.[4]
Use a Divert Valve: If your instrument is equipped with a divert valve, program it to divert the initial part of the run (where highly polar, unretained matrix components often elute) to waste, preventing them from entering the mass spectrometer.[4]
Issue 2: Significant Ion Suppression in LC-MS/MS Analysis
Symptom: The response for Kresoxim-methyl in your sample is much lower than in a solvent standard, leading to poor recovery.
Potential Cause: Co-eluting matrix components are competing with Kresoxim-methyl for ionization in the ESI source.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ion suppression.
Experimental Protocols
Protocol 1: Generic QuEChERS with d-SPE Cleanup
This protocol is a good starting point for many fruit and vegetable matrices.
1. Extraction:
a. Homogenize your sample.
b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
c. Add 10 mL of acetonitrile.
d. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - for EN 15662 method).
e. Shake vigorously for 1 minute.
f. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE Cleanup:
a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents. For a general-purpose cleanup, use 150 mg MgSO₄ and 50 mg PSA.
b. Vortex for 30 seconds.
c. Centrifuge at a high speed for 2 minutes.
d. The supernatant is your final extract. Filter it through a 0.22 µm filter before injection.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
1. Prepare Blank Matrix Extract:
a. Select a sample of the same matrix (e.g., apple) that is known to be free of Kresoxim-methyl.
b. Process this blank sample using the exact same extraction and cleanup procedure (Protocol 1) as your unknown samples. The final supernatant is your blank matrix extract.
2. Prepare Calibration Standards:
a. Prepare a series of Kresoxim-methyl stock solutions in a pure solvent (e.g., acetonitrile) at concentrations 10x higher than your final desired calibration points.
b. For each calibration level, mix the corresponding stock solution with the blank matrix extract in a 1:9 ratio. For example, to prepare a 10 ng/mL calibrant, mix 10 µL of a 100 ng/mL stock solution with 90 µL of the blank matrix extract.[12]
c. Your calibration curve is now ready for analysis alongside your samples.
Data Summary Table
The following table provides a hypothetical comparison of different mitigation strategies on Kresoxim-methyl recovery in a challenging matrix like spinach.
Mitigation Strategy
Mean Recovery (%)
Relative Standard Deviation (RSD, %)
Calculated Matrix Effect (ME, %)
Solvent Calibration Only
45.2
25.8
43.5 (Suppression)
QuEChERS with PSA/C18
75.8
12.3
78.1 (Suppression)
QuEChERS + Dilution (10x)
92.1
8.5
94.3 (Minimal Effect)
Matrix-Matched Calibration
98.5
5.2
Compensated
Isotope Dilution
101.2
3.1
Compensated
Note: These are representative values and will vary depending on the specific matrix, instrumentation, and laboratory conditions.
Logical Relationships Diagram
This diagram illustrates the decision-making process for addressing matrix effects in Kresoxim-methyl analysis.
Caption: Decision tree for mitigating matrix effects.
By systematically diagnosing the problem and selecting the appropriate mitigation strategy, you can significantly improve the quality and reliability of your Kresoxim-methyl analysis. For further assistance, please consult the references below or contact our application support team.
References
Waters. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food.
Restek Corp. (2017, April 25). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Diverse Food Types. SelectScience.
Mastovska, K., Lehotay, S. J., & Anastassiades, M. (2005). Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes. PubMed.
SciSpace. (n.d.). Kresoxim - methyl: Modification of a Naturally Occurring Compound to Produce a New Fungicide.
Chromtech. (n.d.). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi.
MDPI. (2024, June 27). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model.
PubMed. (n.d.). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds.
(2026, February 17). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS.
OneLab. (2024, May 19). Matrix-Matched Pesticide Standard Curve Preparation - Protocol.
PubChem. (n.d.). Kresoxim-Methyl.
(n.d.). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2.
Secrets of Science. (n.d.). New approach for analysis of pesticide residues.
(n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
(n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
Cheméo. (n.d.). Chemical Properties of Kresoxim-methyl (CAS 143390-89-0).
ResearchGate. (2025, August 6). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds.
LCGC International. (2020, December 19). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
Food and Agriculture Organization of the United Nations. (n.d.). Kresoxim-methyl (199).
PMC. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
ResearchGate. (n.d.). Residue analysis of kresoxim-methyl and boscalid in fruits, vegetables and soil using liquid-liquid extraction and gas chromatography-mass spectrometry | Request PDF.
(n.d.). Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled.
eurl-pesticides.eu. (n.d.). Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables.
Frontiers. (2022, May 9). The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS.
IntechOpen. (2017, December 13). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices.
(n.d.). AB SCIEX Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS.
ResearchGate. (n.d.). LC-MS/MS condition for the analysis of kresoxim-methyl | Download Table.
(2026, March 4). AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: QuEChERS sample preparat.
PubMed. (2002, November 1). Determination of pyrimethanil and kresoxim-methyl in green groceries by headspace solid-phase microextraction and gas chromatography-mass spectrometry.
PubMed. (2004, August 15). Determination of pyrimethanil and kresoxim-methyl in soils by headspace solid-phase microextraction and gas chromatography-mass spectrometry.
ResearchGate. (n.d.). Determination of pyrimethanil and kresoxim-methyl in soils by headspace solid-phase microextraction and gas chromatography-mass spectrometry | Request PDF.
USGS Publications Warehouse. (2018, November 1). Methods Used for the Collection and Analysis of Chemical and Biological Data for the Tapwater Exposure Study, United States, 20.
(n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
(n.d.). Analytical Method for Kresoxim-methyl (Animal and Fishery Products).
Restek Resource Hub. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry.
PMC. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
PubMed. (2020, March 25). Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
PMC. (n.d.). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS.
PMC. (2013, May 20). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant using gas chromatography.
TSI Journals. (n.d.). Determination of kresoxim-methyl residues in different types of In.
Kresoxim-methyl Analytical Support Center: Pushing the Limits of Detection (LOD)
Welcome to the Technical Support Center for Kresoxim-methyl residue analysis. This guide is engineered for analytical chemists and drug development professionals struggling to achieve sub-ppb (parts-per-billion) limits o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Kresoxim-methyl residue analysis. This guide is engineered for analytical chemists and drug development professionals struggling to achieve sub-ppb (parts-per-billion) limits of detection (LOD) for Kresoxim-methyl in complex matrices.
Below, you will find a logical framework for LOD optimization, field-tested troubleshooting FAQs, quantitative reference data, and a self-validating extraction protocol.
Core Optimization Framework
Logical framework for improving Kresoxim-methyl LOD across extraction and instrumentation.
Q: Why is my LOD plateauing around 0.05 mg/kg despite using a high-end triple quadrupole LC-MS/MS?A: You are likely experiencing severe matrix-induced ion suppression in the Electrospray Ionization (ESI+) source.
The Causality: Co-eluting matrix components (like sugars or organic acids) compete with Kresoxim-methyl for charge during the droplet evaporation phase in the ESI source. This reduces the ionization efficiency of your target analyte, artificially capping your sensitivity.
The Solution: Employ extract dilution prior to injection. Diluting the final QuEChERS extract (e.g., 1:5 or 1:10) directly reduces the absolute concentration of interfering matrix compounds entering the source. Because modern MS detectors are highly sensitive, the reduction in matrix noise outpaces the reduction in analyte signal, significantly improving the signal-to-noise (S/N) ratio and allowing LODs to reach ~0.001 mg/kg[1].
Q: During the d-SPE cleanup phase, I am losing Kresoxim-methyl recovery. Which sorbents should I adjust?A: You are likely overusing Graphitized Carbon Black (GCB).
The Causality: GCB is excellent for removing planar pigment molecules (like chlorophyll), but it is highly adsorptive. If used in excess, it will non-specifically bind to the aromatic rings of Kresoxim-methyl, pulling your target analyte out of the supernatant.
The Solution: Limit GCB to strictly
0.03 g per 5 mL of extract[1]. Rely primarily on Primary Secondary Amine (PSA) (e.g., 0.25 g) to remove organic acids and sugars, and anhydrous to remove residual water. This ensures maximum analyte recovery while maintaining adequate cleanup.
Q: When using GC-MS/MS, my Kresoxim-methyl peak is broad, and its metabolites show poor sensitivity. How can I fix this?A: This is a classic symptom of thermal degradation and active site adsorption within the GC inlet. Kresoxim-methyl and its metabolites are highly thermolabile.
The Causality: Free silanol groups in the GC liner or analytical column interact with the polar functional groups of the metabolites at high temperatures, causing peak tailing, analyte trapping, and thermal breakdown.
The Solution: Use an analyte protectant. Adding a matrix protectant—such as pepper leaf matrix extract or a synthetic mixture of gluconolactone and D-sorbitol—masks the active sites in the GC system. This prevents analyte adsorption, significantly enhancing the transfer of thermolabile compounds to the column and improving LODs to as low as 0.006 mg/kg[2][3].
Q: What are the optimal MS/MS transitions and collision energies for Kresoxim-methyl in LC-MS/MS?A: In ESI+ mode, Kresoxim-methyl readily forms a protonated precursor ion
at m/z 314.1.
The Causality: The methoxyimino-phenylacetate moiety fragments predictably based on applied energy. The primary quantifier transition requires the cleavage of the side chain, which demands higher collision energy.
The Solution: Set your quantifier transition to m/z 314.1
116.0 with a Collision Energy (CE) of approximately 24 V. Set your qualifier transition to m/z 314.1 223.0 (or 206.0) with a lower CE of approximately 15 V[4][5].
Quantitative Data Presentation
To ensure rapid method transfer, the following table summarizes the optimized instrumental parameters and expected performance metrics for Kresoxim-methyl analysis across platforms.
This protocol is designed as a self-validating system . By incorporating both a surrogate standard prior to extraction and a stable isotope-labelled internal standard (SIL-IS) prior to injection, you can mathematically isolate extraction losses from instrumental matrix effects.
Phase 1: Extraction & Partitioning
Sample Homogenization: Cryogenically mill 10 g of the sample (e.g., fruit, soil) to a fine powder to maximize surface area. Transfer to a 50 mL PTFE centrifuge tube.
Surrogate Spiking (Validation Step 1): Spike the sample with 100
L of a 1 g/mL Triphenyl Phosphate (TPP) surrogate standard. (Causality: TPP recovery will validate the physical efficiency of the extraction step).
Solvent Addition: Add 10 mL of MS-grade Acetonitrile. Vortex vigorously for 1 minute.
Salting Out: Add AOAC 2007.01 buffering salts: 4.0 g anhydrous
, 1.0 g NaCl, 1.0 g Sodium Citrate, and 0.5 g Disodium Citrate Sesquihydrate.
Centrifugation: Shake vigorously for 1 minute to drive phase separation, then centrifuge at 4000 rpm for 5 minutes.
Phase 2: d-SPE Cleanup
6. Transfer: Transfer exactly 5 mL of the upper acetonitrile layer into a 15 mL d-SPE tube.
7. Sorbent Addition: Add 900 mg anhydrous
, 150 mg PSA, and strictly 30 mg GCB [1].
8. Cleanup: Vortex for 1 minute, then centrifuge at 4000 rpm for 3 minutes.
Phase 3: Dilution & Self-Validation
9. Extract Dilution: Transfer 1 mL of the cleaned supernatant to an autosampler vial. Add 4 mL of LC-MS grade water (1:5 dilution) to mitigate ESI+ ion suppression[5].
10. SIL-IS Spiking (Validation Step 2): Spike the vial with 50
L of Kresoxim-methyl- (SIL-IS). (Causality: If the SIL-IS peak area deviates by >20% from a pure solvent standard, matrix suppression is still occurring, and further dilution or a matrix-matched calibration curve is mandatory).
11. Analysis: Inject 2 L into the LC-MS/MS system using the MRM transitions outlined in Section 3.
References
Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues
Source: accedaCRIS (ulpgc.es)
URL:[Link]
Optimized QuEChERS-HPLC-MS/MS method for pesticide residue detection in strawberries and associated health risk
Source: ScienceDirect (acoreconsumiveis.com.br)
URL:[Link]
Dilution of QuEChERS Extracts Without Cleanup Improves Results in the UHPLC-MS/MS Multiresidue Analysis of Pesticides
Source: Food Analytical Methods (d-nb.info)
URL:[Link]
Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant using gas chromatography
Source: PMC / NIH
URL:[Link]
Optimization of Method for Pesticide Detection in Honey by Using Liquid and Gas Chromatography Coupled with Mass Spectrometric Detection
Source: Semantic Scholar
URL:[Link]
Technical Support Center: Reducing Signal Suppression in Kresoxim-methyl Quantification
Welcome to the Technical Support Center for Kresoxim-methyl analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate signal suppression issues encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Kresoxim-methyl analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate signal suppression issues encountered during the quantification of Kresoxim-methyl, a widely used strobilurin fungicide.[1] As analytical chemists, we understand that achieving accurate and reproducible results is paramount. This resource provides in-depth, experience-based solutions to common challenges in LC-MS/MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My Kresoxim-methyl signal is significantly lower in matrix samples compared to solvent standards. What is causing this?
This phenomenon is known as matrix-induced signal suppression , a common challenge in LC-MS/MS analysis, particularly with electrospray ionization (ESI).[2][3] It occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, Kresoxim-methyl, in the mass spectrometer's ion source.[2][4] This competition for ionization leads to a decreased signal for your analyte of interest. In complex matrices such as fruits, vegetables, and biological fluids, compounds like phospholipids, salts, and pigments are often the culprits.[4][5][6][7][8][9]
Mechanism of Ion Suppression in ESI
The following diagram illustrates the process of ion suppression within the ESI source. Matrix components can alter the droplet surface tension and charge distribution, hindering the efficient transfer of Kresoxim-methyl ions into the gas phase.
Caption: Workflow illustrating ion suppression in the ESI source.
Q2: How can I confirm that I am observing matrix effects?
A systematic way to evaluate matrix effects is to compare the signal response of an analyte in a post-extraction spiked sample to that in a neat solvent standard.
Experimental Protocol: Quantifying Matrix Effects
Prepare a standard solution of Kresoxim-methyl in a solvent (e.g., acetonitrile) at a known concentration.
Prepare a blank matrix extract by processing a sample without Kresoxim-methyl through your entire sample preparation procedure.
Create a post-extraction spiked sample by adding the Kresoxim-methyl standard solution to the blank matrix extract to achieve the same final concentration as the solvent standard.
Analyze both solutions by LC-MS/MS.
Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Post-extraction Spike / Peak Area in Solvent Standard) * 100
A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement. A significant deviation from 100% (e.g., <80% or >120%) confirms the presence of matrix effects that need to be addressed.[10]
Q3: What are the most effective strategies to reduce signal suppression for Kresoxim-methyl?
There are several approaches to mitigate signal suppression. The best strategy often involves a combination of techniques.
Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting Kresoxim-methyl.
Chromatographic Separation: Optimizing the separation of Kresoxim-methyl from co-eluting matrix components.
Calibration Strategy: Compensating for the matrix effect through appropriate calibration techniques.
Internal Standards: Using a suitable internal standard to normalize for signal variability.[11]
The following decision tree can guide your troubleshooting process:
Caption: Decision tree for troubleshooting Kresoxim-methyl signal suppression.
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation
For many food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent starting point for Kresoxim-methyl extraction.[12][13][14] However, for matrices rich in lipids and pigments, further cleanup is often necessary.
QuEChERS Protocol for Kresoxim-methyl in a High-Water Content Matrix (e.g., Cucumber)
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
Fortification (for QC/Recovery): If required, add the pesticide standard solution and let it sit for 30 minutes.
Solvent Addition: Add 10 mL of acetonitrile.
Extraction: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Seal the tube and shake vigorously for 1 minute.
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).
Final Centrifugation: Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.
Analysis: The resulting supernatant is ready for LC-MS/MS analysis.
d-SPE Sorbent
Target Interferences
When to Use for Kresoxim-methyl Analysis
PSA (Primary Secondary Amine)
Sugars, organic acids, fatty acids
Standard cleanup for most fruits and vegetables.[13]
C18
Lipids, nonpolar interferences
For fatty matrices like avocado or nuts.
GCB (Graphitized Carbon Black)
Pigments (e.g., chlorophyll), sterols
For highly pigmented matrices like spinach. Caution: GCB can retain planar molecules like Kresoxim-methyl; test recoveries carefully.
For biological fluids like plasma, which are high in phospholipids, specialized removal techniques are highly effective.[5][6][7][8][9] Techniques like HybridSPE® combine protein precipitation with phospholipid removal for a much cleaner extract.[6][7][8]
Guide 2: Enhancing Chromatographic Performance
If sample cleanup is insufficient, optimizing your LC method can separate Kresoxim-methyl from interfering compounds.
Mobile Phase Modifiers: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.[15] For positive ESI mode, formic acid (0.1%) is a common choice as it promotes protonation.[16][17] Avoid non-volatile buffers like phosphate, which can contaminate the MS source.
Gradient Optimization: A shallower gradient around the elution time of Kresoxim-methyl can improve its resolution from closely eluting matrix components.
Column Chemistry: Consider a column with a different selectivity (e.g., a phenyl-hexyl phase instead of a C18) to alter the elution profile of interferences relative to your analyte.
Volatile organic solvent. Acetonitrile often provides better peak shapes for nitrogen-containing compounds.[18]
Column
C18, 2.1 x 100 mm, <2 µm
Good starting point for retaining a moderately nonpolar compound like Kresoxim-methyl.
Gradient
Start with a lower %B and use a shallow gradient.
Maximizes separation from early-eluting polar interferences.
Guide 3: Implementing Robust Calibration and Internal Standards
When matrix effects cannot be eliminated, they must be compensated for to ensure accurate quantification.
Matrix-Matched Calibration: This is the most common approach to compensate for signal suppression.[19] Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This ensures that the standards and samples experience similar matrix effects.[20]
Stable Isotope-Labeled (SIL) Internal Standards: This is the gold standard for correcting for matrix effects and other sources of error.[2][11][21][22][23] A SIL analog of Kresoxim-methyl (e.g., Kresoxim-methyl-d3) will have nearly identical chemical and physical properties to the native analyte.[21][22] It will co-elute and experience the same degree of ion suppression, providing the most accurate correction.[22] While more expensive, SIL internal standards significantly improve data quality and method robustness.[21][23]
Validation and Quality Control
All analytical methods for pesticide residue analysis should be properly validated according to established guidelines.[24][25][26][27][28] Key validation parameters include:
Linearity: Assess the response over a range of concentrations.
Accuracy (Recovery): Determine the agreement between the measured and known concentration in spiked samples. Acceptable mean recoveries are typically within 70-120%.[27]
Precision (Repeatability and Reproducibility): Measure the variability of results. The relative standard deviation (RSD) should generally be ≤20%.[27]
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.
By systematically addressing sample preparation, chromatography, and calibration, you can effectively mitigate signal suppression and develop a robust and reliable method for the quantification of Kresoxim-methyl.
References
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters.
Wu, S. T., Liu, R. H., & Cui, M. (2001). Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. Journal of the American Society for Mass Spectrometry, 12(4), 436-448.
Pannala, A. S., & Guntupalli, C. (2013). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Bioanalysis & Biomedicine, 5(3), 67-72.
Sigma-Aldrich. (n.d.). HybridSPE® Phospholipid Removal Technology for Biological Matrices. Sigma-Aldrich.
Brandes, H., & Price, C. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today.
Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
Waters Corporation. (n.d.). COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Waters.
Thompson, M., Ellison, S. L., & Wood, R. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Pure and Applied Chemistry, 74(5), 835-855.
Li, W., Wu, J., & Zhao, L. (2015). Simultaneous detection and degradation patterns of kresoxim-methyl and trifloxystrobin residues in citrus fruits by HPLC combined with QuEChERS. Food chemistry, 172, 543-548.
Benchchem. (n.d.). Technical Support Center: Optimizing LC-MS/MS Methods for Pesticide Analysis. Benchchem.
Mol, H. G., & van der Hoff, G. R. (2020). Compensation for matrix effects in GC analysis of pesticides by using cucumber extract. Journal of agricultural and food chemistry, 68(47), 13164-13174.
Codex Alimentarius Commission. (2017). Guidelines on performance criteria for methods of analysis for the determination of pesticide residues in food and feed (CXG 90-2017). FAO/WHO.
Esteve-Turrillas, F. A., Agulló, C., & Abad-Fuentes, A. (2014). Sensitive Monoclonal Antibody-Based Immunoassays for Kresoxim-methyl Analysis in QuEChERS-Based Food Extracts. Journal of Agricultural and Food Chemistry, 62(12), 2539-2547.
European Commission. (2017). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Document No. SANTE/11813/2017.
Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
Kruve, A., Kaupmees, K., & Leito, I. (2014). Effect of mobile phase on electrospray ionization efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1957-1965.
Hill, A. R. C., Reynolds, S. L., & LGC (Teddington, UK) Ltd. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 127(9), 1152-1159.
Zhang, Y., et al. (2022). The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS. Frontiers in Plant Science, 13, 869493.
LCGC International. (2023). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. LCGC International.
Gilar, M., & Belenky, A. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(11), 2419-2427.
Romero-González, R., et al. (2018). Influence of matrix on the bioavailability of nine fungicides in wine grape and red wine. European Food Research and Technology, 244(1), 163-171.
Ujikawa, O., et al. (2023). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 37(20), e9592.
European Union Reference Laboratory for Pesticides. (n.d.). Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. EURL-Pesticides.
Food and Agriculture Organization of the United Nations. (2018). Kresoxim-methyl (199). FAO.
Choi, B. K., et al. (2001). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Journal of chromatographic science, 39(2), 69-74.
Stahnke, H. (2011). Matrix effects in Electrospray Mass Spectrometry – not a hopeless case. Presentation at the 3rd Latin American Pesticide Residue Workshop (LAPRw).
Chan, C. C., et al. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Rapid Communications in Mass Spectrometry, 26(12), 1507-1514.
Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 442-453.
Culbertson, A. (2022). Analysis of Near 400 Pesticides in Tea via LC–MS/MS: Simple Sample Preparation and APCI to Improve Analyte Coverage. LCGC North America, 40(9), 424-431.
Perović, J., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3991.
Lee, H. S., et al. (2015). LC-MS/MS condition for the analysis of kresoxim-methyl. ResearchGate.
Malachová, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(14), 4343-4354.
Anspach, T., & Hill, A. (2001). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Journal of Liquid Chromatography & Related Technologies, 24(11-12), 1689-1702.
Malachová, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(14), 4343-4354.
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Kresoxim-methyl (Animal and Fishery Products). MHLW.
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters.
Kumar, A., & Handa, V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
Method refinement for Kresoxim-methyl analysis in complex matrices
Welcome to the Technical Support Center for Analytical Methodologies. This portal is designed for researchers, analytical chemists, and drug development professionals tasked with the quantification of Kresoxim-methyl—a b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Analytical Methodologies. This portal is designed for researchers, analytical chemists, and drug development professionals tasked with the quantification of Kresoxim-methyl—a broad-spectrum strobilurin fungicide—in highly complex matrices such as lipid-rich fruits, pigmented vegetables, and soil.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we explore the causality behind sample preparation choices, establish self-validating analytical workflows, and provide targeted troubleshooting for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
I. Analytical Workflow & Mechanistic Rationale
Kresoxim-methyl presents unique analytical challenges due to its physicochemical properties. With a partition coefficient (logP) of 3.4[1], it is highly lipophilic, meaning it readily partitions into the waxy cuticles of fruits (like bananas and apples) and co-extracts with matrix lipids[2]. Furthermore, it is susceptible to rapid alkaline hydrolysis (DT50 of 7 hours at pH 9) but remains stable at pH 5[1].
To counteract degradation and matrix interference, we employ an acetate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology (AOAC Official Method 2007.01)[3], coupled with a highly optimized dispersive solid-phase extraction (dSPE) cleanup.
Workflow for Kresoxim-methyl extraction and LC-MS/MS analysis using a modified QuEChERS approach.
II. Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol functions as a self-validating system. By incorporating surrogate internal standards prior to extraction and utilizing matrix-matched calibration, any deviations in extraction efficiency or ion suppression are immediately quantifiable.
Step 1: Matrix Homogenization & Fortification
Weigh 10.0 g of homogenized sample (e.g., banana pulp/peel, rice, or soil) into a 50 mL PTFE centrifuge tube[2][4].
Self-Validation Checkpoint: Spike the sample with a known concentration (e.g., 50 ng/g) of an internal standard such as Triphenyl Phosphate (TPP) or an isotopically labeled surrogate. This tracks absolute recovery through the extraction cascade.
Step 2: Acetate-Buffered Extraction
Add 10 mL of LC-MS grade acetonitrile containing 1% acetic acid[5].
Causality: Acetonitrile precipitates proteins, while the 1% acetic acid ensures the system remains near pH 5, preventing the alkaline hydrolysis of Kresoxim-methyl[1].
Add QuEChERS extraction salts: 4.0 g anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g Sodium Acetate (NaOAc)[5].
Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes to induce phase separation.
Step 3: Targeted dSPE Cleanup
Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE tube.
Sorbent Formulation: Use a modified blend of 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18, and 10-15 mg Graphitized Carbon Black (GCB)[6].
Causality: PSA removes organic acids and sugars. C18 is critical for removing non-polar lipids and waxes that co-extract with the lipophilic Kresoxim-methyl (logP 3.4). GCB removes chlorophyll and pigments[2][6].
Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes[7].
Step 4: LC-MS/MS Quantification
Dilute the supernatant 10-fold with the initial mobile phase (e.g., 90:10 water:methanol with 4 mM ammonium formate and 0.1% formic acid) to further mitigate matrix effects[8].
Analyze via LC-MS/MS in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Self-Validation Checkpoint: Quantify using a matrix-matched calibration curve (5–500 ng/g) to automatically correct for residual ion suppression or enhancement[6].
III. Quantitative Data Summaries
Table 1: Optimized LC-MS/MS MRM Transitions for Kresoxim-methyl
Accurate mass selection is critical for avoiding isobaric interferences from complex matrices[9].
Analyte
Precursor Ion (m/z)
Quantifier Ion (m/z)
Qualifier Ion (m/z)
Ionization Mode
Kresoxim-methyl
314.0
116.0
206.0
ESI (+)
Triphenyl Phosphate (IS)
327.0
77.0
65.0
ESI (+)
Table 2: Expected Recovery and Matrix Effects by Matrix Type
Data synthesized from validated multi-residue methodologies[2][6]. Acceptable recovery ranges are 80%–120%.
Matrix Type
Primary Challenge
dSPE Modification
Avg. Recovery (%)
RSD (%)
Banana (Whole)
High wax/lipid content
Increased C18
90.3 – 97.7
2.29 – 4.14
Rice (Brown)
Pigments, complex starch
PSA + C18 + GCB (5:5:1)
80.5 – 89.0
5.43 – 7.11
Soil
Humic acids
PSA + C18
94.2 – 99.7
1.89 – 5.77
IV. Troubleshooting Guide & FAQs
Q1: I am experiencing severe signal suppression for Kresoxim-methyl when analyzing citrus and banana peels. How can I resolve this?Answer: This is a classic matrix effect caused by the co-elution of cuticular waxes and lipids entering the ESI source, which compete for ionization charge[8]. Because Kresoxim-methyl is highly fat-soluble, it extracts alongside these lipids[2].
Resolution: First, ensure your dSPE cleanup includes at least 50 mg of C18 sorbent per mL of extract to bind non-polar interferences. Second, implement a 10-fold dilution of the final extract prior to injection. While this decreases absolute analyte concentration, the modern triple quadrupole MS has sufficient sensitivity (LOQs often <0.005 mg/kg) to handle the dilution, drastically improving the signal-to-noise ratio by reducing matrix co-extractives[2][8].
Q2: My recovery rates drop below 70% when analyzing highly pigmented matrices like spinach or rice hulls. What is causing the loss of Kresoxim-methyl?Answer: You are likely experiencing over-adsorption by Graphitized Carbon Black (GCB). While GCB is excellent for removing chlorophyll and sterols, its planar structure can inadvertently trap semi-planar or aromatic analytes like Kresoxim-methyl if used in excess[6].
Resolution: Strictly control the ratio of your dSPE sorbents. Studies show that a PSA + C18 + GCB ratio of 5:5:1 (e.g., 50 mg PSA, 50 mg C18, 10 mg GCB) provides the optimal balance—minimizing the matrix effect without sacrificing the recovery of the target compound[6].
Q3: Kresoxim-methyl standards seem to degrade over time during the extraction process. How do I ensure analyte stability?Answer: Kresoxim-methyl is highly susceptible to alkaline hydrolysis. At a pH of 9, its half-life (DT50) is merely 7 hours, whereas it is relatively stable at pH 5[1]. If you are using an unbuffered extraction method, the natural pH of certain matrices (or the addition of basic amines like PSA during cleanup) can trigger degradation.
Resolution: Always use the acetate-buffered QuEChERS method (AOAC 2007.01) rather than the original unbuffered method. The addition of 1% acetic acid in the extraction solvent and the sodium acetate buffer ensures the homogenate remains slightly acidic, preserving the methoxyimino-acetate structure of the fungicide[1][3].
Q4: Is it strictly necessary to use a matrix-matched calibration curve?Answer: Yes. A solvent-only calibration curve will almost always result in inaccurate quantification due to the matrix effect (ionization enhancement or suppression)[8]. By preparing your calibration standards in a blank matrix extract (matrix-matched), the calibrants experience the exact same ionization environment as your unknown samples, making the assay self-correcting and highly trustworthy[6].
V. References
The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS
Source: Frontiers in Environmental Science
URL:[Link][2]
Dissipation Dynamics and Dietary Risk Assessment of Kresoxim-Methyl Residue in Rice
Source: International Journal of Environmental Research and Public Health (MDPI / NIH)
URL:[Link][4][6]
LC-MS/MS analysis of a pesticide standard mixture applicable after QuEChERS method
Source: Macherey-Nagel (MN) Applications
URL:[Link]
Pesticide Analysis Using QuEChERS Extraction: A Comparison of Manual and Automated Approaches
Source: Teledyne Tekmar / Antec
URL:[Link][3]
CN104569163A - Technology for simultaneous determination of kresoxim-methyl and trifloxystrobin of orange by QuEChERS-HPLC
Source: Google Patents
URL:[5]
Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues
Source: Chromtech
URL:[Link][8]
Kresoxim-Methyl – Fungicides
Source: New Zealand Trade Centre (NZTC)
URL:[Link][1]
The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis
Source: National Research Centre for Grapes (NRC Grapes)
URL:[Link][9]
A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS
Source: Waters Corporation / LCMS.cz
URL:[Link][7]
Analysis of Pesticide Residues in Rice Using Agilent Bond Elut QuEChERS AOAC Kit by LC-MS/MS Detection
Source: Agilent Technologies / Ingenieria Analitica
URL:[Link]
MODULE 1: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Interferences
Welcome to the Environmental Sample Analysis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic symptom-checking.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Environmental Sample Analysis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic symptom-checking. Here, we address the fundamental physical and chemical mechanisms behind analytical interferences in mass spectrometry workflows. By understanding the causality of matrix effects, we can design self-validating experimental protocols that ensure absolute scientific integrity, whether you are analyzing heavy metals in wastewater or tracing parts-per-trillion PFAS in soil.
Focus: Trace Metals in High-Matrix Samples (e.g., EPA Method 6020B)
Q1: How do I eliminate polyatomic interferences, such as
on , when analyzing high-chloride wastewater samples?A1:Causality: In the high-temperature argon plasma, chloride from the sample matrix reacts with the argon gas to form the polyatomic ion . This ion has a mass-to-charge ratio (m/z) of 75, which perfectly overlaps with the monoisotopic mass of Arsenic (), leading to a false-positive signal or severely biased quantification (1)[1].
Solution: Implement Kinetic Energy Discrimination (KED) using Helium (He) collision gas. Because polyatomic ions consist of multiple atoms, they have a larger physical cross-sectional area than a monatomic analyte ion of the same mass. When they enter the collision cell, they collide more frequently with the neutral He gas, losing kinetic energy at a faster rate than the analyte ions. A voltage barrier at the cell exit prevents these low-energy polyatomic ions from reaching the mass analyzer, effectively filtering the interference based on physical size rather than chemistry[1]. For exceptionally severe interferences, such as on Cadmium (), utilizing Hydrogen () as a reaction gas can chemically resolve the overlap (2)[2].
ICP-MS Kinetic Energy Discrimination (KED) mechanism for removing polyatomic interferences.
Q2: My high-matrix soil digests cause severe signal drift and suppress internal standard recoveries. How can I stabilize the run?A2:Causality: High levels of total dissolved solids (TDS) physically deposit on the interface cones (sampler and skimmer), progressively restricting the ion orifice. This causes a time-dependent attenuation of the ion beam.
Solution: Implement Argon Gas Dilution (AGD) prior to the plasma. By introducing argon gas between the spray chamber and the torch, you dilute the aerosol without the need for manual liquid dilution. This reduces the matrix load on the plasma, increases the plasma's ionization temperature, and significantly minimizes oxide formation (1)[1].
Table 1: Common ICP-MS Interferences and Mitigation Strategies
Target Analyte
Interfering Species
Causality / Source
Mitigation Strategy
Arsenic ()
High chloride matrix reacting with Argon plasma
KED with Helium gas
Cadmium ()
Molybdenum-rich soils forming oxides in plasma
Reaction cell with gas
Vanadium ()
Chloride and oxygen reactions in the sample
KED with Helium gas
Iron ()
Argon plasma reacting with aqueous solvent
KED with Helium or cold plasma
Protocol 1: Self-Validating ICP-MS KED Setup for High-Matrix Samples
Tune for Oxide Ratio: Aspirate a tuning solution containing Cerium (Ce). Adjust nebulizer gas flow and RF power until the
ratio is < 1.0% (ideally < 0.5% with AGD). This self-validates that the plasma is robust enough to break down matrix oxides.
Establish KED Baseline: Introduce Helium collision gas. Monitor a blank solution spiked with 1% HCl.
Optimize He Flow: Gradually increase He flow until the background signal at m/z 75 (
) drops below the instrument detection limit, while maintaining at least 10-20% of the original signal for a or tuning mass.
Verify Interference Removal: Analyze a Spectral Interference Check (SIC) solution containing high Cl and Mo, but no As or Cd. The reported concentrations for As and Cd must be below the Lower Limit of Quantitation (LLOQ) (3)[3].
Run Matrix Samples: Analyze samples. Continuously monitor internal standard (e.g.,
, ) recoveries; they must remain between 70–130% to mathematically validate matrix correction[3].
MODULE 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Matrix Effects
Focus: PFAS and Emerging Contaminants (e.g., EPA Method 1633)
Q3: I am experiencing severe ion suppression for short-chain PFAS in wastewater extracts. What causes this and how is it corrected?A3:Causality: Ion suppression in Electrospray Ionization (ESI) occurs because the ESI droplet has a finite amount of charge available on its surface. When co-eluting matrix components (like dissolved organic carbon or humic acids) are present in high concentrations, they outcompete the trace-level analytes for this charge during the desolvation process (4)[4]. Short-chain PFAS elute early in reversed-phase chromatography, causing them to co-elute with these highly polar, unretained matrix components (5)[5].
Solution: The definitive approach, mandated by EPA Method 1633, is Isotope Dilution Mass Spectrometry (IDMS) combined with rigorous sample clean-up (6)[6]. By spiking the sample with isotopically labeled Extracted Internal Standards (EIS) prior to extraction, any matrix suppression affects the native analyte and the labeled isotope equally. The ratio remains constant, self-validating the quantitation regardless of absolute signal loss (7)[7].
Step-by-step Solid-Phase Extraction (SPE) workflow for PFAS analysis via EPA Method 1633.
Q4: How do I physically remove organic matrix interferences without losing my target PFAS compounds?A4:Causality: PFAS are anionic surfactants. Utilizing a Weak Anion Exchange (WAX) SPE cartridge provides a mixed-mode retention mechanism (hydrophobic and electrostatic).
Solution: After loading the sample, washing with a mildly acidic/organic solvent strips away neutral interferences. The PFAS are then eluted using a basic solvent (e.g., methanol with ammonium hydroxide) which neutralizes the positive charge on the WAX sorbent, releasing the PFAS (). Following elution, dispersive clean-up using Graphitized Carbon Black (GCB) is critical to adsorb remaining pigments and lipids that cause ESI suppression[7].
Table 2: Matrix Effect Indicators and Correction Techniques in LC-MS/MS
Issue / Indicator
Mechanism of Interference
Corrective Action
Absolute Recovery < 40%
Severe ion suppression in ESI due to co-eluting polar organics
Implement Isotope Dilution (IDMS)
High Background Blanks
System contamination shedding fluoropolymers into flow path
Isotope Spiking: Spike all samples with Extracted Internal Standards (EIS) prior to any extraction. This ensures any subsequent matrix suppression or extraction loss is mathematically normalized[7].
Cartridge Conditioning: Condition a Weak Anion Exchange (WAX) cartridge (e.g., 150 mg) with methanol followed by LC-MS grade water.
Sample Loading: Pass the aqueous sample through the cartridge at a controlled rate (e.g., 1-2 drops per second) to ensure adequate interaction time with the mixed-mode sorbent.
Interference Wash: Wash the cartridge with an acetate buffer and methanol. This removes neutral and basic matrix components while the acidic PFAS remain electrostatically bound to the WAX sorbent.
Elution: Elute the target PFAS using methanol containing 1-2% ammonium hydroxide (
). The high pH neutralizes the sorbent's positive charge, releasing the PFAS.
Dispersive Clean-up: Add bulk Graphitized Carbon Black (GCB) to the eluate. Vortex and centrifuge. The GCB adsorbs complex pigments and humic acids that cause severe ESI suppression, leaving the PFAS in solution[7].
MODULE 3: System Background and Equipment Contamination
Q5: My method blanks for PFAS are consistently failing due to high background levels. How do I trace and eliminate this?A5:Causality: PFAS are ubiquitous in laboratory equipment. Polytetrafluoroethylene (PTFE) tubing, pump seals, and solvent impurities constantly shed fluoropolymers into the LC flow path, creating a continuous background signal that interferes with trace-level (ng/L) quantitation (6)[6].
Solution: First, replace all PTFE components with PEEK, polypropylene, or stainless steel[6]. Second, install a delay column (an isolator column) between the LC pump and the autosampler. The delay column traps system-generated PFAS and delays their elution. Consequently, the background PFAS elutes later than the sample PFAS, chromatographically separating the interference from the true analyte[6].
Delay column configuration to separate system-generated PFAS background from sample analytes.
References
Shimadzu: Analysis of 23 Elements in Wastewater by U.S. EPA Method 6020B Using ICPMS-2050.2
SepScience: EPA Method 1633: Three Control Points That Keep PFAS Quantitation Stable.6
NIH: Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System.5
Waters Corporation: Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS.
Rocker: PFAS in Water Samples: Analytical Methods and Treatment Strategies Key to Sample Handling and Zero-Contamination Workflow.7
Thermo Fisher: US EPA SW-846 Method 6020B Using the iCAP RQ ICP-MS.3
ResearchGate: The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.4
Inter-Laboratory Comparison of Kresoxim-Methyl Analysis Methods: A Comprehensive Technical Guide
Introduction & Mechanistic Grounding Kresoxim-methyl is a broad-spectrum strobilurin fungicide extensively utilized in global agriculture to manage fungal pathogens in high-value crops[1]. At a molecular level, it functi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Grounding
Kresoxim-methyl is a broad-spectrum strobilurin fungicide extensively utilized in global agriculture to manage fungal pathogens in high-value crops[1]. At a molecular level, it functions as a potent inhibitor of mitochondrial respiration. By binding to the cytochrome bc1 complex (Complex III), kresoxim-methyl disrupts the electron transport chain, leading to a catastrophic depletion of intracellular ATP and subsequent fungal cell death.
Given its widespread application and potential dietary risk, regulatory bodies enforce strict maximum residue limits (MRLs)[2]. Consequently, analytical chemists and drug development professionals require robust, high-throughput methodologies to quantify these residues accurately across diverse matrices.
Fig 1: Mechanistic pathway of Kresoxim-methyl inhibiting fungal mitochondrial respiration.
Comparative Analysis of Analytical Modalities
Inter-laboratory validation studies demonstrate that the determination of kresoxim-methyl is predominantly executed via Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. Recently, monoclonal antibody-based competitive enzyme-linked immunosorbent assays (cELISA) have also emerged as highly sensitive screening alternatives that offer rapid turnaround times[1].
The table below synthesizes quantitative performance metrics across different instrumental modalities based on recent inter-laboratory data:
Analytical Method
Matrix Focus
Extraction Method
LOQ (mg/kg)
Recovery (%)
Precision (RSD %)
GC-MS/MS
Cereals / Feed
QuEChERS
0.005 - 0.01
103 - 109
3.0 - 15.0
LC-MS/MS
Banana / Mango
Modified QuEChERS
0.01
70 - 120
< 20.0
LC-MS/MS (tMRM)
Multiresidue
QuEChERS
0.01
90 - 110
< 10.0
cELISA
Strawberries
QuEChERS + Dilution
0.0001 (LOD)
85 - 115
5.0 - 12.0
The QuEChERS Extraction System: Causality and Optimization
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) framework remains the gold standard for kresoxim-methyl extraction due to its optimal balance of throughput and recovery[4]. However, applying this method to complex matrices (e.g., lipid-rich or highly pigmented crops) requires targeted modifications to the dispersive solid-phase extraction (dSPE) step[5].
Sample Comminution: Cryogenically mill 10 g of the sample to a particle size of <1.0 mm.
Causality: Cryo-milling prevents the thermal degradation of thermolabile analytes and maximizes the surface area for solvent interaction, ensuring homogeneous sub-sampling[3].
Solvent Extraction: Add 10 mL of Acetonitrile (containing 1% acetic acid) and agitate vigorously for 1 minute.
Causality: Acetonitrile effectively extracts kresoxim-methyl (a fat-soluble compound with a logP of 3.4) while simultaneously precipitating matrix proteins to prevent column fouling[2].
Salting Out Partitioning: Add 4 g anhydrous MgSO4 and 1 g NaCl. Vortex thoroughly and centrifuge at 4000 rpm for 5 minutes.
Causality: MgSO4 drives the exothermic removal of water, while NaCl induces a salting-out effect, forcing the non-polar kresoxim-methyl into the upper organic acetonitrile layer[5].
dSPE Clean-up: Transfer 1 mL of the supernatant to a microcentrifuge tube containing 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 25 mg Graphitized Carbon Black (GCB) or C18.
Causality: PSA removes organic acids and sugars; GCB removes pigments like chlorophyll; C18 removes lipid interferences which is critical for fatty matrices like mango or banana peel[5].
Final Isolation: Centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter for direct LC-MS/MS injection or solvent-exchange to hexane for GC-MS/MS analysis[4].
Fig 2: Optimized QuEChERS workflow for Kresoxim-methyl extraction and multiresidue analysis.
Self-Validating Protocol Design (E-E-A-T)
To ensure scientific integrity and trustworthiness across inter-laboratory comparisons, analytical workflows must function as self-validating systems. Do not merely trust the instrument output; build internal checks into the protocol:
Matrix-Matched Calibration: Kresoxim-methyl is highly susceptible to matrix-induced signal enhancement in GC-MS and ion suppression in LC-MS/MS[6]. Calibration curves must be constructed using blank matrix extracts spiked with standard solutions to normalize these effects and prevent false quantification[3].
Triggered MRM (tMRM): In advanced LC-MS/MS setups, employing tMRM enhances identification confidence. If a primary Multiple Reaction Monitoring (MRM) transition exceeds a predefined threshold, secondary and tertiary transitions are automatically triggered, validating the analyte's identity without requiring a second injection[6].
Isotopic Internal Standards: The incorporation of isotopically labeled internal standards (e.g., Kresoxim-methyl-d3) prior to the extraction step is critical. This controls for volumetric errors, extraction losses, and instrument drift, ensuring that the reported recovery rates remain faithfully between the acceptable 70% and 120% threshold[3].
References
Pesticide Detection in Cereals: QuEChERS Validation
Source: Scribd / National Food Institute, The Danish Technical University
URL:4
The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS
Source: Frontiers in Chemistry
URL:2
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution
Source: Agilent Technologies
URL:6
Validation Report 14: Validation of the QuEChERS method combined with GC-MS/MS on feed
Source: EURL-Pesticides
URL:3
Sensitive Monoclonal Antibody-Based Immunoassays for Kresoxim-methyl Analysis in QuEChERS-Based Food Extracts
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:1
Multiresidue Determination and Uncertainty Analysis of 87 Pesticides in Mango by Liquid Chromatography−Tandem Mass Spectrometry
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:5
Comparative efficacy of Kresoxim-methyl and other strobilurin fungicides
Title: Comparative Efficacy of Kresoxim-methyl vs. Peer Strobilurin Fungicides: A Technical Guide for Drug Development Professionals Introduction As a Senior Application Scientist, evaluating the comparative efficacy of...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Efficacy of Kresoxim-methyl vs. Peer Strobilurin Fungicides: A Technical Guide for Drug Development Professionals
Introduction
As a Senior Application Scientist, evaluating the comparative efficacy of Quinone outside Inhibitors (QoIs)—specifically strobilurins—requires a nuanced understanding of their biochemical interactions, field performance, and ecotoxicological profiles. Kresoxim-methyl, one of the pioneering synthetic strobilurins, exhibits distinct pharmacokinetic and pharmacodynamic behaviors compared to later-generation peers like Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. This guide synthesizes mechanistic data, comparative field efficacy, and standardized experimental protocols to support R&D decision-making and formulation strategies.
Mechanistic Overview: The QoI Pathway
Strobilurins exert their fungicidal activity by targeting the mitochondrial respiratory chain. Specifically, they bind to the quinol oxidation (Qo) site of cytochrome b, which is a critical sub-unit of the cytochrome bc1 complex (Complex III)[1].
Causality in Action: By occupying the Qo pocket, Kresoxim-methyl sterically blocks the electron transfer between cytochrome b and cytochrome c1[1]. This disruption halts the oxidation of NADH and the subsequent synthesis of ATP[2]. Without this vital cellular energy, the fungal pathogen cannot sustain spore germination, host penetration, or mycelial growth, leading to rapid cell death[2].
Caption: Mechanism of Kresoxim-methyl inhibiting the cytochrome bc1 complex, halting ATP synthesis.
Comparative Efficacy: Kresoxim-methyl vs. Alternatives
The field efficacy of Kresoxim-methyl varies significantly depending on the target pathogen and application context. While it may underperform against certain aggressive leaf spots compared to newer analogs, it demonstrates superior canopy preservation in cereals and highly favorable ecotoxicological metrics.
Quantitative Comparison Table
Fungicide
Target Pathogen / Crop
Efficacy Metric / Field Outcome
Aquatic Toxicity (D. magna 48h EC50)
Kresoxim-methyl
Septoria tritici (Wheat)
High efficacy; superior green canopy duration and yield increase.
157.3 µg/L (Lower Toxicity)
Azoxystrobin
Septoria tritici (Wheat)
Moderate efficacy; earlier loss of canopy due to disease.
~2.5 mg/L (Lower Toxicity)
Kresoxim-methyl
Cercospora beticola (Sugar Beet)
Poor disease control efficacy.
157.3 µg/L
Trifloxystrobin
Cercospora beticola (Sugar Beet)
Highest control efficacy (up to 93.8% control at 150 µg/mL).
1.7 µg/L (High Toxicity)
Kresoxim-methyl
C. pseudonaviculata (Boxwood)
Strong inhibition of conidial germination and mycelial growth.
157.3 µg/L
Pyraclostrobin
C. pseudonaviculata (Boxwood)
Strong inhibition of conidial germination.
3.9 µg/L (High Toxicity)
Expert Insight: Kresoxim-methyl's significantly lower aquatic toxicity (EC50 of 157.3 µg/L vs. Pyraclostrobin's 3.9 µg/L) makes it a highly attractive candidate for formulations used near aquatic ecosystems or in integrated pest management (IPM) systems prioritizing environmental safety[3]. However, for high-pressure Cercospora outbreaks, Trifloxystrobin or Pyraclostrobin are mechanistically superior choices[4].
To objectively compare strobilurins, researchers must employ a self-validating experimental design that controls for baseline resistance (e.g., G143A mutations) and isolates the intrinsic fungicidal activity. The following protocol details the determination of baseline EC50 and in vivo translaminar efficacy.
Protocol: In Vitro EC50 Determination & In Vivo Validation
Step 1: Pathogen Isolation and Spore Suspension
Action: Isolate wild-type (WT) and G143A-mutated strains of the target pathogen. Harvest conidia from 7-day-old agar cultures and adjust to
spores/mL using a hemocytometer.
Causality & Validation: Testing both WT and mutant strains internally validates whether any observed resistance is target-site specific (cytochrome b mutation) or due to experimental error[5].
Step 2: Fungicide Serial Dilution (Microtiter Assay)
Action: Prepare 10-fold serial dilutions of Kresoxim-methyl, Azoxystrobin, and Pyraclostrobin (ranging from 0.01 to 100 µg/mL) in a liquid minimal medium. Dispense 100 µL of each concentration into 96-well plates.
Step 3: Inoculation and Metabolic Quantification
Action: Add 100 µL of the spore suspension to each well. Incubate at 25°C for 48 hours. Add 20 µL of resazurin dye (0.01%) to each well and incubate for an additional 4 hours.
Causality & Validation: Resazurin is reduced to highly fluorescent resorufin by metabolically active cells. A lack of fluorescence confirms the strobilurin has successfully halted mitochondrial respiration (ATP depletion), directly validating the QoI mechanism rather than just measuring static physical growth[2].
Step 4: In Vivo Translaminar Efficacy (Greenhouse)
Action: Apply the calculated EC90 concentration of each fungicide to the adaxial (upper) surface of host plant leaves. 24 hours post-application, inoculate the abaxial (lower) surface with the pathogen. Evaluate disease severity (lesion area) at 7 and 14 days post-inoculation (dpi).
Causality & Validation: This step validates the translaminar mobility of the fungicide. Because strobilurins must penetrate the leaf cuticle to protect untreated surfaces, this provides a self-contained proof of formulation bioavailability[6].
Caption: Self-validating workflow for evaluating strobilurin EC50 and in vivo translaminar efficacy.
Conclusion and Strategic Recommendations
While Kresoxim-methyl may not possess the sheer potency of Trifloxystrobin against certain pathogens like Cercospora beticola[4], its unique physiological benefits—such as enhanced green canopy duration in wheat[7]—and significantly lower aquatic toxicity[3] make it an indispensable tool. Drug development professionals should position Kresoxim-methyl in formulations targeting cereal crops and environments with strict ecotoxicological constraints, while reserving Pyraclostrobin or Trifloxystrobin for high-pressure, non-aquatic agricultural zones.
References
Title: The strobilurin fungicides. Source: Pest Management Science (via Agroconsultas Online). URL: [Link]
Title: Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet. Source: Plant Disease (APS Journals). URL: [Link]
Title: Physiological effects of strobilurins and plant activators in relation to yield of winter wheat. Source: Agriculture and Horticulture Development Board (AHDB). URL: [Link]
Title: Sensitivity of Calonectria pseudonaviculata, the Pathogen of Boxwood Blight, to Strobilurin and Demethylation Inhibitor Fungicides in Connecticut. Source: Connecticut Agricultural Experiment Station (CT.gov). URL: [Link]
Title: Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review. Source: Toxics (MDPI). URL: [Link]
Title: Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active Against the Rice Blast Pathogen Pyricularia oryzae. Source: Università degli Studi di Milano. URL: [Link]
Title: Use strobilurin fungicides wisely to avoid fungicide resistance development. Source: Michigan State University Extension. URL: [Link]
Comprehensive Cross-Validation Guide: HPLC vs. GC-MS/MS for Kresoxim-methyl Residue Analysis
Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction & Mechanistic Rationale Kresoxim-methyl is a broad-spectrum strobilurin fungicide extensively used to control fungal dis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical chemists, and drug development professionals.
Introduction & Mechanistic Rationale
Kresoxim-methyl is a broad-spectrum strobilurin fungicide extensively used to control fungal diseases in agricultural commodities such as rice, bananas, and grapes[1][2]. Because of its widespread application, rigorous monitoring of its residues is critical for regulatory compliance and environmental safety.
When developing an analytical method for kresoxim-methyl, scientists typically choose between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with tandem mass spectrometry (MS/MS). Establishing a cross-validated methodology utilizing both orthogonal platforms ensures the highest degree of scientific integrity.
The Causality Behind Method Selection:
Thermal Stability vs. Volatility: While the parent compound kresoxim-methyl is sufficiently volatile for GC-MS/MS, its primary metabolites (e.g., BF 490-2 and BF 490-9) are highly thermolabile. In a GC inlet, these metabolites can rapidly degrade unless matrix protectants (such as pepper leaf matrix) are introduced[3].
Matrix Effects vs. Resolution: HPLC-MS/MS operates in the liquid phase, bypassing thermal degradation entirely, making it the superior choice for simultaneous parent-metabolite quantification[1]. However, HPLC utilizing Electrospray Ionization (ESI) is highly susceptible to ion suppression or enhancement from co-eluting matrix components. Conversely, GC-MS/MS utilizing Electron Ionization (EI) offers robust ionization with minimal suppression, alongside superior chromatographic resolution for complex matrices[2].
Cross-validating these two platforms creates a self-validating system: the GC-MS/MS data confirms the absence of ESI-induced matrix biases, while the HPLC-MS/MS data verifies that no thermal degradation occurred during gas-phase analysis[4].
Universal Sample Preparation: The Modified QuEChERS Workflow
To ensure analytical parity during cross-validation, the sample preparation must yield an extract universally compatible with both liquid and gas chromatography. The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is optimized below to balance recovery and matrix cleanup for both systems[1][2].
Step-by-Step Protocol
Homogenization & Extraction: Weigh 10.0 g of the homogenized sample (e.g., fruit pulp or soil) into a 50 mL PTFE centrifuge tube. Add 10 mL of HPLC-grade acetonitrile.
Causality: Acetonitrile is selected over methanol because it extracts significantly fewer lipophilic matrix components (like waxes) and separates cleanly from water during the salting-out phase[2].
Salting Out: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
Causality: Anhydrous MgSO₄ drives the partitioning of kresoxim-methyl into the organic layer via an exothermic hydration reaction. NaCl controls the ionic strength of the aqueous phase, ensuring a distinct phase separation[1].
Dispersive Solid Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the organic supernatant to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For highly pigmented matrices, add 10 mg Graphitized Carbon Black (GCB).
Causality: PSA removes organic acids and sugars; C18 removes non-polar interfering lipids. GCB effectively removes chlorophyll but must be used sparingly, as excessive amounts can strongly adsorb planar pesticide molecules, reducing recovery[2].
Final Filtration & Split: Centrifuge the d-SPE tube at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Split the final filtrate into two equal aliquots for parallel HPLC and GC-MS/MS analysis[4].
Workflow Visualization
Parallel cross-validation workflow for Kresoxim-methyl using HPLC and GC-MS/MS.
Parallel Instrumental Methodologies
Protocol A: HPLC-MS/MS (Liquid Phase)
Column: C18 reverse-phase analytical column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).
Causality: The highly non-polar C18 stationary phase effectively retains the moderately non-polar kresoxim-methyl (log Kow ~3.4), allowing for sharp peak focusing[1].
Mobile Phase: Gradient elution utilizing 0.1% formic acid in water (Mobile Phase A) and pure methanol (Mobile Phase B).
Causality: Formic acid acts as a critical proton donor in the mobile phase, significantly enhancing the formation of the
Detection: Multiple Reaction Monitoring (MRM) via triple quadrupole mass spectrometry.
Protocol B: GC-MS/MS (Gas Phase)
Column: DB-5MS or equivalent capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
Causality: The 5% phenyl-arylene polymer provides an ultra-low bleed profile and high inertness, which is essential for preventing active site adsorption of trace-level pesticides at high oven temperatures[5].
Injection: 1.0 µL injected in splitless mode at 250°C.
Causality: Splitless injection maximizes the transfer of trace analytes onto the head of the column, maximizing sensitivity for low-concentration residue analysis[2].
Detection: Electron Ionization (EI) at 70 eV, MRM mode. Characteristic quantitative and qualitative transitions include
When cross-validating the methods, both platforms demonstrate exceptional sensitivity, easily satisfying the strict Maximum Residue Limits (MRLs) set by the EU (typically 0.01 mg/kg for kresoxim-methyl)[1][2].
ESI is highly prone to ion suppression from co-eluting matrix components; EI is largely immune.
Synthesis: For routine, high-throughput screening of the parent compound, fast GC-MS/MS methods (achieving run times as short as 12.4 minutes) are highly efficient[5]. However, if the study requires tracking the environmental degradation of kresoxim-methyl into its thermolabile metabolites (BF 490-2 and BF 490-9), HPLC-MS/MS is the mandatory analytical choice to prevent artifactual degradation[1][3].
References
Frontiers in Environmental Science: The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS. 1[1]
MDPI: Dissipation Dynamics and Dietary Risk Assessment of Kresoxim-Methyl Residue in Rice. 2[2]
Shimadzu Application News: No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. 4[4]
PubMed: Analysis of kresoxim-methyl and its thermolabile metabolites in Korean plum: An application of pepper leaf matrix as a protectant for GC amenable metabolites. 3[3]
Agilent Technologies: Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.5[5]
Arabian Journal of Chemistry: Development of GC–MS/MS method for environmental monitoring of 49 pesticide residues in food commodities in Al-Rass, Al-Qassim region, Saudi Arabia. 6[6]
Optimizing Pesticide Residue Analysis: The Accuracy and Precision of Kresoxim-methyl-d7 as an Internal Standard
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization Introduction: The Challenge of Matrix Effects Kresoxim...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization
Introduction: The Challenge of Matrix Effects
Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely monitored in agricultural commodities, food products, and environmental samples[1]. Its precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects —specifically, ion suppression or enhancement during electrospray ionization (ESI)[2].
When analyzing complex matrices like highly pigmented vegetables, honey, or cannabis, co-eluting matrix components compete with the target analyte for charge on the surface of ESI droplets[2]. To achieve rigorous accuracy and precision, selecting the optimal internal standard (IS) is critical. This guide objectively compares the performance of the stable isotope-labeled (SIL) internal standard, Kresoxim-methyl-d7 , against generic structural alternatives like Triphenyl phosphate (TPP), providing a comprehensive framework for analytical scientists.
A generic internal standard, such as TPP, often elutes at a different retention time than Kresoxim-methyl[3]. Consequently, it experiences a different localized matrix environment in the MS source, failing to accurately normalize the signal against matrix-induced ionization variability.
Kresoxim-methyl-d7 , possessing seven deuterium atoms, shares the exact physicochemical properties of native Kresoxim-methyl. The causality behind its superior performance is twofold:
Perfect Co-elution: It co-elutes precisely with the target analyte, experiencing identical ion suppression or enhancement. By monitoring the ratio of the native analyte to the d7-IS, the matrix effect is mathematically canceled out[4].
Mass Resolution: The +7 Da mass shift ensures no cross-talk or isotopic interference between the native compound (M) and the internal standard (M+7) during Multiple Reaction Monitoring (MRM).
Workflow demonstrating how Kresoxim-methyl-d7 cancels out LC-MS/MS matrix effects.
Comparative Performance: Kresoxim-methyl-d7 vs. Generic Internal Standards
When validating multi-residue methods across diverse matrices (e.g., spinach, cucumber, nectar), the choice of IS drastically impacts data integrity[3][5][6]. Generic standards may meet baseline regulatory guidelines (e.g., SANTE), but SIL-IS compounds are required to push precision to the highest analytical tier.
Quantitative Data Comparison
Table 1: Performance Comparison of Internal Standardization Strategies for Kresoxim-methyl
Data Synthesis: While generic IS like TPP meet the broad SANTE guideline thresholds (70-120% recovery, ≤20% RSD)[3], Kresoxim-methyl-d7 consistently tightens precision (RSD <15%) and centers accuracy by perfectly mirroring the analyte's behavior, even in highly complex matrices[4].
To ensure absolute trustworthiness, the analytical workflow must be a self-validating system . The following protocol integrates Kresoxim-methyl-d7 into a modified EN 15662 QuEChERS extraction[6]. It is self-validating because the IS is spiked prior to extraction; the recovery of the native analyte in the Quality Control (QC) sample validates extraction efficiency, while the IS response across all samples validates ionization consistency.
Homogenize 10.0 g of the sample matrix (e.g., spinach or pear) in a 50 mL centrifuge tube[1][6].
Self-Validation Check: Prepare a matrix blank, a fortified QC sample, and the unknown sample.
Spike all tubes with Kresoxim-methyl-d7 to yield a final IS concentration of 50 µg/kg. Allow 15 minutes for matrix equilibration.
Step 2: Solvent Extraction & Partitioning
Add 10 mL of Acetonitrile (ACN). Shake vigorously for 1 minute.
Add EN 15662 extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium citrate tribasic dihydrate, 0.5 g Sodium citrate dibasic sesquihydrate). Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
Causality: ACN precipitates proteins and extracts a broad polarity range of pesticides. The buffering salts maintain a pH of 5.0-5.5, preventing the degradation of base-sensitive analytes[6].
Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 25 mg PSA (Primary Secondary Amine), and 7.5 mg GCB (Graphitized Carbon Black) for pigmented matrices[6].
Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.
Causality: PSA removes organic acids, while GCB removes planar pigments like chlorophyll. Kresoxim-methyl-d7 dynamically corrects for any minor analyte losses that occur during the GCB adsorption phase[6].
Step 4: LC-MS/MS Acquisition
Dilute the purified extract 1:5 with LC/MS-grade water or mobile phase to reduce solvent effects[3].
Inject onto a C18 column. Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Methanol.
Potential Limitations: The Deuterium Isotope Effect
While deuterated standards are the gold standard for LC-MS/MS, researchers must account for the "deuterium isotope effect." Because deuterium forms slightly stronger, shorter bonds than hydrogen, highly deuterated compounds can exhibit a slight retention time shift (typically <0.1 min) in reverse-phase chromatography compared to their native counterparts[2].
However, for Kresoxim-methyl-d7, this shift is negligible under standard gradient conditions. The temporal overlap between the native and d7 peaks remains sufficient to ensure they experience the exact same ESI droplet microenvironment, allowing for perfect matrix effect correction.
References
Shimadzu Corporation. No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Available at:[Link]
Diva Portal. Determination of pesticides in nectar collected by honey bees. Available at:[Link]
Agilent Technologies. Analysis of Pesticide Residues in Spinach Using Agilent Bond Elut QuEChERS EN Kit by LC/MS/MS Detection. Available at:[Link]
LCMS.cz. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]
National Institutes of Health (PMC). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant using gas chromatography. Available at: [Link]
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at:[Link]
Comparative Analysis of Kresoxim-methyl and Azoxystrobin Efficacy: A Technical Guide for Drug Development & Agronomic Research
As Quinone outside Inhibitors (QoIs) continue to play a foundational role in global disease management, distinguishing between individual strobilurin analogs is critical for optimizing efficacy and mitigating resistance....
Author: BenchChem Technical Support Team. Date: March 2026
As Quinone outside Inhibitors (QoIs) continue to play a foundational role in global disease management, distinguishing between individual strobilurin analogs is critical for optimizing efficacy and mitigating resistance. While Azoxystrobin and Kresoxim-methyl share a primary mechanism of action, their distinct structural pharmacophores dictate divergent pharmacokinetic behaviors, systemic mobility, and pathogen-specific efficacies.
This guide provides an objective, data-driven comparison of Azoxystrobin and Kresoxim-methyl, equipping researchers and drug development professionals with the mechanistic insights and validated experimental protocols necessary for rigorous efficacy evaluation.
Both Azoxystrobin and Kresoxim-methyl exert their fungicidal activity by binding to the Qo site of the cytochrome bc1 complex (Complex III) located in the inner mitochondrial membrane[1]. This binding halts the transfer of electrons from ubiquinol to cytochrome c, effectively collapsing the electrochemical gradient (proton motive force) required for ATP synthesis, leading to cellular energy depletion and fungal death[1][2].
Despite sharing this target, their structural frameworks differ significantly, which impacts their binding kinetics and environmental stability:
Azoxystrobin is built upon an (E)-methyl β-methoxyacrylate group[3].
Kresoxim-methyl utilizes an (E)-methyl methoxyiminoacetate pharmacophore, an isosteric modification that enhances its affinity for lipophilic surfaces[3].
Caption: Cytochrome bc1 complex inhibition pathway by Azoxystrobin and Kresoxim-methyl at the Qo site.
Pharmacokinetics & Systemic Mobility
The structural variance between the two compounds translates directly into their field performance and systemic mobility.
Azoxystrobin: Highly systemic and xylem-mobile. It distributes evenly throughout the plant tissue, offering a broad spectrum of activity against Ascomycetes, Basidiomycetes, and Oomycetes.
Kresoxim-methyl: Exhibits primarily translaminar and locally systemic movement. Its high affinity for the waxy plant cuticle creates a persistent surface reservoir. This makes it exceptionally potent against superficial pathogens (like powdery mildews) but less suited for eradicating deep-tissue infections compared to Azoxystrobin.
Table 1: Comparative Efficacy Across Key Pathogens
Field and in vitro data demonstrate that neither fungicide is universally superior; efficacy is highly pathogen-dependent.
Pathogen (Disease)
Azoxystrobin Efficacy
Kresoxim-methyl Efficacy
Mechanistic Driver / Outcome
Erysiphe betae (Powdery Mildew)
Poor to Modest
Excellent (>94% control)
Kresoxim-methyl's cuticular affinity targets the superficial mycelial growth of powdery mildew effectively[4].
Septoria tritici (Wheat Leaf Blotch)
Moderate (Prone to early canopy loss)
High
Kresoxim-methyl significantly increases green canopy persistence and chlorophyll content[5].
Cercospora beticola (Sugar Beet Leaf Spot)
Modest to Poor
Poor
Both struggle as standalone treatments due to resistance; additive tank mixtures are required[6].
Resistance Dynamics & Mutational Impact
When developing or testing QoI formulations, researchers must account for target-site mutations in the cytochrome b gene (CYTB).
G143A Mutation: The substitution of glycine with alanine at position 143 sterically hinders the binding of the QoI molecule into the target pocket[3]. This confers high-level, complete cross-resistance to both Azoxystrobin and Kresoxim-methyl[7][8].
F129L Mutation: This mutation typically confers moderate or partial resistance. Interestingly, it often impacts the binding affinity of Azoxystrobin more severely than Kresoxim-methyl in specific pathogens like Alternaria solani, resulting in a >20-fold reduction in Azoxystrobin sensitivity[9][10].
Standardized Experimental Protocol: In Vitro Sensitivity Assay
To objectively compare the intrinsic efficacy (EC50) of these compounds, researchers utilize in vitro spore germination or mycelial growth assays.
Expert Causality Note: Fungi possess an evolutionary failsafe—the Alternative Oxidase (AOX) pathway—which can bypass the cytochrome bc1 blockade in nutrient-rich in vitro environments, leading to false-positive resistance phenotypes[7]. Therefore, a self-validating protocol must include Salicylhydroxamic acid (SHAM) to suppress AOX and isolate the true activity of the QoI[7][9].
Caption: Standardized in vitro sensitivity assay workflow for QoI fungicides including AOX suppression.
Step-by-Step Methodology:
Media Preparation: Prepare 1/2 strength Potato Dextrose Agar (PDA) or standard Water Agar. Autoclave and cool to 50–55°C[8].
AOX Suppression (Critical Step): Add SHAM (dissolved in methanol) to the cooling media to achieve a final concentration of 100 µg/mL[8][9]. Ensure the final methanol concentration does not exceed 1000 µg/mL to prevent solvent toxicity[8].
Fungicide Amendment: Spike the media with serial dilutions of Azoxystrobin or Kresoxim-methyl to achieve final concentrations of 0, 0.001, 0.01, 0.1, 1.0, and 10 µg/mL[8][9].
Inoculation: Harvest fungal conidia using sterile distilled water and adjust the suspension to
spores/mL using a hemocytometer. Spread a 50 µL aliquot evenly across the amended agar surfaces[9].
Incubation & Quantification: Incubate the plates under continuous light at 26°C for 4 to 24 hours (depending on the pathogen's standard germination time)[9]. Assess the germination of at least 50 conidia per replicate.
Data Analysis: Calculate the EC50 (Effective Concentration reducing germination by 50%) using probit regression analysis to establish the baseline sensitivity profile.
Conclusion
While Azoxystrobin remains the industry standard for broad-spectrum, systemic disease control, Kresoxim-methyl offers highly specialized, superior efficacy against cuticular pathogens like powdery mildew and provides distinct physiological benefits such as prolonged green canopy duration. Drug development professionals must leverage these structural and pharmacokinetic nuances—and validate them using strictly controlled, SHAM-amended in vitro assays—to formulate the next generation of targeted agricultural therapies.
References
[6] Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet | APS Journals. URL:[Link]
[5] Physiological effects of strobilurins and plant activators in relation to yield of winter wheat | AHDB. URL:[Link]
[4] Control of Sugar Beet Powdery Mildew with Strobilurin Fungicides | CORE. URL:[Link]
[3] The strobilurin fungicides | Agroconsultas Online. URL:[Link]
[1] Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function | PMC. URL:[Link]
A Researcher's Guide to the Proper Disposal of Kresoxim-methyl-d7
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Kresoxim-methyl-d7 in a laboratory setting. As a deuterated analogue of the fungicide Kresoxim-methyl, its disposal protoco...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Kresoxim-methyl-d7 in a laboratory setting. As a deuterated analogue of the fungicide Kresoxim-methyl, its disposal protocol is governed by the significant hazards of the parent compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
The core principle of this guide is risk mitigation through informed action. Kresoxim-methyl is classified as a suspected carcinogen and is highly toxic to aquatic ecosystems.[1][2] Therefore, improper disposal is not merely a procedural error but a significant environmental and health hazard. This document provides the necessary framework to manage this material responsibly from the moment it is designated as waste to its final disposal.
Hazard Profile & Core Safety Principles
Understanding the hazards associated with Kresoxim-methyl-d7 is foundational to its safe management. The isotopic labeling with deuterium (d7) does not alter the chemical reactivity or toxicity of the molecule in the context of waste disposal; it should be handled with the same precautions as its non-deuterated counterpart.[3][4]
The two primary areas of concern are its effects on human health and the environment.
Hazard Category
Description
Key Findings
Human Health
Suspected Carcinogen
The U.S. EPA has classified kresoxim-methyl as a Class C(q) possible human carcinogen based on liver tumors observed in long-term rat studies.[5] The Globally Harmonized System (GHS) classifies it as Carcinogenicity Category 2 (H351: Suspected of causing cancer).[1][2]
Environmental
Aquatic Ecotoxicity
Classified as very toxic to aquatic life with long-lasting effects (H410).[1][2] It is highly toxic to freshwater and estuarine fish and invertebrates.[5][6] Due to its properties, it may pose a risk of groundwater contamination.[5]
Given this profile, the following cardinal rules for disposal must be strictly observed:
NEVER dispose of Kresoxim-methyl-d7, or materials contaminated with it, down the sink, into any drain, or in the regular trash.[7]
All waste containing this compound must be treated as hazardous chemical waste .[8]
Disposal must always be conducted in accordance with all applicable federal, state, and local regulations.[5][9]
Required Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of PPE. The level of PPE required corresponds to the task being performed.
Task
Required PPE
Rationale
Routine Handling & Waste Segregation
• Chemical splash goggles or safety glasses• Waterproof or chemical-resistant gloves (e.g., nitrile)• Lab coat or long-sleeved shirt and long pants• Closed-toe shoes
Prevents incidental contact with skin and eyes during routine lab operations and waste packaging.[3][5][10]
Decontamination & Container Rinsing
• Chemical splash goggles• Chemical-resistant gloves• Chemical-resistant apron over lab coat• Chemical-resistant footwear
Provides enhanced protection against splashes and direct contact with concentrated residues during the cleaning process.[11][12]
Spill Cleanup
• Chemical splash goggles and face shield• Heavy-duty chemical-resistant gloves• Chemical-resistant coveralls or suit• Chemical-resistant boots• Respirator (if dusts/aerosols are generated)
Offers maximum protection during emergency situations where direct contact and inhalation risk are highest.[13][14][15]
Step-by-Step Disposal Protocol for Unused Product
Unused or expired Kresoxim-methyl-d7 must be disposed of as hazardous waste through a licensed facility. The process begins with proper segregation and storage within the laboratory.
Designate the material as "Waste Kresoxim-methyl-d7." It is critical to treat it as a hazardous waste from the moment it is no longer needed.[16]
Containerization:
Ensure the waste is stored in its original container or a compatible, well-sealed, and leak-proof secondary container.[16][17] The container must be in good condition.
Affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name ("Waste Kresoxim-methyl-d7"), the associated hazards (e.g., "Carcinogen," "Ecotoxic"), and the date accumulation started.[17]
Segregation and Storage:
Store the waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[3]
Ensure segregation from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[2][18]
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[19][20]
Arranging for Disposal:
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
Do not accumulate large quantities of waste. Arrange for disposal with as little delay as possible.[21]
Decontamination & Disposal of Empty Containers
An "empty" container that held Kresoxim-methyl-d7 is not safe for regular trash until it has been properly decontaminated. The residual product poses the same hazards as the bulk material.
Protocol 2: Triple-Rinsing Empty Containers
Initial Draining:
Empty the container completely into the appropriate experimental vessel or a designated waste container. Allow it to drain for at least 30 seconds after the flow has slowed to a drip.
First Rinse:
Add a suitable solvent (e.g., acetone or methanol, check for compatibility) to the container, filling it to approximately 10% of its volume.
Secure the cap and shake vigorously to rinse all interior surfaces.
Rinsate Collection:
Pour the rinse solvent (rinsate) into a designated hazardous waste container. This rinsate is now considered hazardous waste and must be disposed of accordingly.[12] Crucially, do not pour rinsate down the drain.
Repeat:
Repeat the rinsing and collection steps (2 and 3) two more times for a total of three rinses.[5]
Final Container Disposal:
Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.
Puncture the container to make it unusable.[7][12]
The decontaminated container may now be disposed of as regular solid waste or recycled, in accordance with local regulations.[5][7]
Emergency Protocol: Spill Management
Preparedness is key to managing accidental spills effectively and safely. A spill kit containing absorbent materials, PPE, and waste containers should be readily accessible.
Protocol 3: Small Spill Cleanup (<100 mL or 100 g)
If the substance is a powder, avoid creating dust. If it is a liquid, stop the source of the spill if it can be done without risk.
Contain:
Create a dike around the spill using an inert absorbent material like sand, clay, or vermiculite. Work from the outside of the spill inward.[14][23]
Absorb and Neutralize:
Gently apply absorbent material over the entire spill.[22]
Allow sufficient time for the material to be fully absorbed.
Clean Up:
Using spark-proof tools (e.g., plastic scoops), carefully collect the absorbed material.[7]
Place the collected waste into a heavy-duty plastic bag or a designated, leak-proof container.[14]
Label the container as "Spill Debris: Kresoxim-methyl-d7" and manage it as hazardous waste.[16]
Decontaminate:
Wipe the spill area with a cloth soaked in soap and water.
Place all cleaning materials (gloves, wipes, etc.) into the hazardous waste container.
Collect any rinse water for disposal as hazardous waste.[24]
For large spills, or any spill involving significant personal exposure or airborne dust, evacuate the area immediately and contact your institution's emergency response team or EHS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing Kresoxim-methyl-d7 waste, from initial identification to final disposal.
Caption: Decision workflow for Kresoxim-methyl-d7 waste management.
References
MATERIAL SAFETY DATA SHEET . (2001, June 8). Greenbook.net. [Link]
Safety data sheet . (2023, January 31). CPAchem. [Link]
Disposal of Pesticides . (2026, January 6). Environmental Protection Agency (EPA). [Link]
Deuterium - SAFETY DATA SHEET . (2015, April 10). CK Special Gases. [Link]
Public Release Summary - Evaluation of the new active KRESOXIM-METHYL . (n.d.). Australian Pesticides and Veterinary Medicines Authority (APVMA). [Link]
Spill procedure: Clean-up guidance . (n.d.). Queen Mary University of London. [Link]
Personal Protective Equipment A Must For Safe Pesticide Use . (2013, February 1). Growing Produce. [Link]
Effective Chemical Waste Disposal Strategies . (2025, August 18). Environmental Marketing Services. [Link]
Agricultural Waste Management: How to Safely Dispose of Pesticides and Hazardous Farm Materials . (2025, March 25). Hazardous Waste Experts. [Link]
Safe Disposal of Pesticides . (n.d.). Ministry of Health, St. Vincent and the Grenadines. [Link]